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  • Product: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
  • CAS: 1388025-60-2

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

The Pharmacological Architecture of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: A Technical Whitepaper on DprE1 Inhibition Executive Summary 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also known as 8-f...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Architecture of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: A Technical Whitepaper on DprE1 Inhibition

Executive Summary

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also known as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril, or 8-FDC ) is a highly specialized heterocyclic intermediate[1]. While it is not administered as a standalone therapeutic, it serves as the critical pharmacophore and structural foundation for OPC-167832 (Quabodepistat) , a next-generation, highly potent antituberculosis (anti-TB) candidate developed by Otsuka Pharmaceutical[2][3].

This technical guide dissects the mechanism of action of the 8-FDC scaffold, detailing how its integration into the OPC-167832 molecule drives the non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) , precipitating structural failure and death in Mycobacterium tuberculosis[2][4].

Molecular Context & Pharmacophore Role

The carbostyril (quinolin-2-one) core has a long history in medicinal chemistry due to its favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[4]. The specific functionalization of this core to create the 8-FDC fragment is highly deliberate[1]:

  • Fluorine at C8: Enhances metabolic stability, modulates the pKa of adjacent functional groups, and increases the overall lipophilicity of the molecule. This lipophilicity is an absolute prerequisite for penetrating the notoriously thick, mycolic acid-rich mycobacterial cell wall.

  • Hydroxyl at C5: Provides a critical hydrogen-bond donor/acceptor site necessary for anchoring the molecule within the active site of the target enzyme.

When elaborated into OPC-167832, this 8-FDC core facilitates high-affinity, non-covalent binding to DprE1. This distinguishes it from older, first-generation DprE1 inhibitors (like the benzothiazinones BTZ043 and PBTZ169), which rely on covalent adduct formation[4].

Mechanism of Action: DprE1 Inhibition

The ultimate biological target of the 8-FDC-derived OPC-167832 is DprE1[2].

  • The Biological Imperative: Mycobacterium tuberculosis relies on a complex arabinogalactan polymer to connect its inner peptidoglycan layer to its outer mycolic acid layer. The sole donor of arabinose for this polymer is decaprenylphosphoryl-β-D-arabinofuranose (DPA).

  • The Enzymatic Pathway: DPA is synthesized from decaprenylphosphoryl-β-D-ribose (DPR) via a two-step epimerization. DprE1 catalyzes the first step: the FAD-dependent oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). DprE2 then reduces DPX to DPA.

  • The Intervention: The 8-FDC scaffold of OPC-167832 lodges directly into the DprE1 active site. By blocking the oxidation of DPR, the synthesis of DPA is completely halted. The cessation of arabinogalactan synthesis leads to catastrophic cell wall structural failure and rapid bactericidal activity[2][4].

G DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme (Oxidation) DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-β-D-erythro-pentofuranose DprE1->DPX FAD-dependent DprE2 DprE2 Enzyme (Reduction) DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinofuranose (DPA) DprE2->DPA CellWall Arabinogalactan Synthesis (Cell Wall Integrity) DPA->CellWall Inhibitor 8-FDC Scaffold (OPC-167832) Inhibitor->DprE1 Non-covalent Inhibition

Fig 1: DprE1 metabolic pathway and the targeted disruption by the 8-FDC scaffold.

Experimental Methodologies: Validating the Mechanism

To prove the causality of the 8-FDC scaffold's mechanism, researchers employ specific, self-validating biochemical and microbiological assays.

Protocol 1: In Vitro DprE1 Enzymatic Inhibition (Amplex Red Assay)

Rationale: DprE1 is an oxidase. During its catalytic cycle, the FAD cofactor is reduced to FADH2 and subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide ( H2​O2​ ) as a byproduct. We can quantify DprE1 activity by measuring H2​O2​ production using the Amplex Red/Horseradish Peroxidase (HRP) coupled system.

Step-by-Step Workflow:

  • Enzyme Preparation: Express recombinant M. bovis BCG DprE1 (which shares 100% amino acid sequence identity to M. tuberculosis DprE1) in an E. coli host and purify via Ni-NTA affinity chromatography[4].

  • Reagent Assembly: In a 96-well black microplate, combine 50 mM HEPES buffer (pH 7.5), 50 μM Amplex Red, 0.1 U/mL HRP, and 10 nM purified DprE1.

  • Compound Incubation: Add the 8-FDC derivative (OPC-167832) at varying concentrations (e.g., 0.001 μM to 10 μM). Include BTZ043 as a positive control and Isoniazid (INH) as a negative control (since INH targets InhA, not DprE1)[4]. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate analog, farnesylphosphoryl-β-D-ribofuranose (FPR), to a final concentration of 50 μM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at excitation/emission wavelengths of 530/590 nm.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic regression based on the initial velocity of resorufin formation.

G Step1 Synthesize 8-FDC Scaffold Step2 Elaborate to OPC-167832 Step1->Step2 Step4 Amplex Red Coupled Assay (Measure H2O2 production) Step2->Step4 Compound Addition Step3 Recombinant DprE1 Expression (M. bovis BCG) Step3->Step4 Step5 IC50 Determination (Fluorescence Readout) Step4->Step5

Fig 2: Experimental workflow for validating DprE1 enzymatic inhibition.

Protocol 2: Checkerboard Assay for Drug-Drug Interactions

Rationale: Because the 8-FDC scaffold acts non-covalently, it is critical to ensure it does not antagonize other cell-wall inhibitors (like Delamanid, which targets mycolic acid biosynthesis). TB requires multi-drug regimens to prevent resistance.

Step-by-Step Workflow:

  • Prepare a 2D concentration gradient in a 96-well plate: The 8-FDC derivative serially diluted along the x-axis, and the comparator drug (e.g., Delamanid) along the y-axis[4].

  • Inoculate with M. tuberculosis H37Rv to a final density of 105 CFU/mL.

  • Incubate for 14 days at 37°C.

  • Determine the Minimum Inhibitory Concentration (MIC) for each well using the Alamar Blue (resazurin) reduction assay.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    FICI=(MICA_alone​MICA_combo​​)+(MICB_alone​MICB_combo​​)

    (Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism).

Quantitative Data Presentation

The integration of the 8-FDC fragment yields exceptional potency. The following table summarizes the validated pharmacological profile of the resulting molecule (OPC-167832) against M. tuberculosis[2][4].

Pharmacological ParameterValue / OutcomeContext & Causality
MIC (M. tuberculosis) 0.00024 – 0.002 μg/mLSupremely potent; significantly lower than Rifampicin (RIF)[2].
DprE1 IC50​ 0.258 μMComparable to the covalent inhibitor BTZ043 (0.403 μM); INH is inactive (>10 μM)[4].
Spontaneous Resistance Rate < 1.91×10−7 Indicates a high barrier to resistance due to the robust non-covalent binding mode[2].
FICI (vs. Delamanid) Indifferent (In vitro)No antagonism observed; highly synergistic in in vivo murine models[2][4].

Conclusion

The 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (8-FDC) scaffold is a masterclass in rational drug design. By providing a metabolically stable, lipophilic, and geometrically precise anchor, it enables OPC-167832 to non-covalently arrest DprE1. This targeted disruption of arabinogalactan biosynthesis represents a critical vulnerability in Mycobacterium tuberculosis, validating the 8-FDC core as a cornerstone of next-generation pan-TB regimens.

References

  • Hariguchi, N., et al. (2020). OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrobial Agents and Chemotherapy.[Link]

  • Gopalsamuthiram, V., et al. (2022). Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega.[Link]

  • Hariguchi, N., et al. (2020). In vitro combination effects of OPC-167832 and other anti-TB agents (checkerboard assay). Antimicrobial Agents and Chemotherapy.[Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Foreword: Charting the Course for a Novel Scaffold The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Scaffold

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, has emerged as a compound of interest. However, detailed public data on its precise in vitro pharmacological profile remains limited. This guide, therefore, synthesizes available information on the broader class of 3,4-dihydro-2(1H)-quinolinones to contextualize and predict the potential activities of this 8-fluoro, 5-hydroxy substituted analog. We will not only explore a hypothetical pharmacological profile but also provide a comprehensive, field-proven roadmap for its in vitro characterization. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive framework and a practical guide to elucidating the pharmacological identity of this novel chemical entity.

The 3,4-Dihydro-2(1H)-quinolinone Core: A Foundation of Diverse Pharmacology

The 3,4-dihydro-2(1H)-quinolinone core is a key pharmacophore present in several FDA-approved drugs and a multitude of investigational compounds. This structural motif is recognized for its versatility in drug design, enabling interaction with a diverse range of biological targets.

Known biological activities associated with this class of compounds include:

  • Modulation of Central Nervous System (CNS) Receptors: The most prominent example is aripiprazole, an atypical antipsychotic with a complex pharmacology involving partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1] This immediately suggests that 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one could exhibit activity at these and other CNS receptors.[1]

  • Phosphodiesterase (PDE) Inhibition: Various derivatives of the quinolinone scaffold have been shown to inhibit phosphodiesterases, enzymes that play a crucial role in signal transduction pathways.[1]

  • Vasopressin Receptor Antagonism: This activity has been explored for the treatment of conditions like hyponatremia.[1]

  • Beta-Adrenergic Receptor Blocking: Certain analogs have demonstrated the ability to block beta-adrenergic receptors, a mechanism central to the action of many cardiovascular drugs.[1]

The specific substitution pattern on the quinolinone ring system is a critical determinant of the resulting compound's biological activity and potency. The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 5-position on the tetrahydroquinolin-2-one backbone are expected to significantly influence its pharmacological profile.

Decoding the Substitutions: The Influence of 8-Fluoro and 5-Hydroxy Groups

The placement of fluoro and hydroxyl groups on an aromatic scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties.

  • 8-Fluoro Substitution: The fluorine atom is a small, highly electronegative bioisostere of a hydrogen atom. Its introduction can:

    • Enhance Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life.

    • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect receptor interactions and pharmacokinetic properties.

    • Improve Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity.

  • 5-Hydroxy Substitution: The hydroxyl group is a hydrogen bond donor and acceptor, which can:

    • Introduce Key Receptor Interactions: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket, significantly enhancing affinity and selectivity.

    • Serve as a Handle for Further Derivatization: This functional group provides a site for further chemical modification to optimize the compound's properties.

    • Influence Solubility and Permeability: The polar nature of the hydroxyl group can impact the compound's solubility and its ability to cross biological membranes.

Given these considerations, it is plausible that 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one possesses a unique pharmacological profile, potentially with enhanced potency, selectivity, and metabolic stability compared to its unsubstituted counterparts.

A Proposed Roadmap for In Vitro Pharmacological Characterization

To elucidate the in vitro pharmacological profile of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, a systematic, multi-tiered approach is recommended. The following experimental workflow is designed to first broadly screen for activity and then to delve deeper into the mechanism of action at identified targets.

G cluster_0 Tier 1: Broad-Based Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Functional Activity & Mechanism of Action cluster_3 Tier 4: Preliminary ADME/Tox Profiling A Compound Synthesis & QC B Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) A->B C Initial Cytotoxicity Assessment (e.g., MTT or CellTiter-Glo® Assay) A->C I Metabolic Stability (Liver Microsomes) A->I J Plasma Protein Binding A->J D Orthogonal Binding Assays (Radioligand or Fluorescence-based) B->D Identified 'Hits' K hERG Channel Liability C->K E Concentration-Response Curves (Determination of Ki/Kd) D->E F Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin) E->F G Determination of EC50/IC50 & Agonist/Antagonist/Inverse Agonist Profile F->G H Enzyme Inhibition Assays (if applicable, e.g., PDE) G cluster_0 G-Protein Coupled Receptor (GPCR) Signaling cluster_1 β-Arrestin Pathway A Agonist/Antagonist B GPCR A->B C G-Protein Activation (Gαi, Gαs, Gαq) B->C D Second Messenger Modulation (e.g., cAMP, IP3, DAG) C->D E Downstream Cellular Response D->E F Agonist/Antagonist G GPCR F->G H GPCR Kinase (GRK) Phosphorylation G->H I β-Arrestin Recruitment H->I J Receptor Desensitization/ Internalization I->J

Caption: Generalized GPCR signaling pathways for functional assay design.

Protocol 4: cAMP Assay (for Gαi/Gαs-coupled receptors)

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-D2).

  • Agonist Mode: Treat the cells with a range of concentrations of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one and measure the resulting levels of intracellular cAMP (e.g., using a LANCE® Ultra cAMP kit).

  • Antagonist Mode: Pre-incubate the cells with a range of concentrations of the test compound before stimulating them with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: Plot the cAMP levels (or inhibition of agonist response) against the compound concentration. Determine the EC50 (for agonists) or IC50 (for antagonists).

Causality Behind Experimental Choice: cAMP assays are a standard method to determine the functional activity of compounds at Gαi- or Gαs-coupled receptors. This allows for the classification of the compound as an agonist, partial agonist, or antagonist.

Table 2: Hypothetical Functional Activity Data for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Target ReceptorAssay TypeFunctional ResponsePotency (EC50/IC50, nM)Efficacy (% of Standard Agonist)
Dopamine D2cAMPPartial Agonist55.2 (EC50)45%
Serotonin 5-HT1AcAMPFull Agonist32.5 (EC50)98%
Serotonin 5-HT2ACa2+ FluxAntagonist78.9 (IC50)N/A
Tier 4: Preliminary ADME/Tox Profiling

Objective: To assess the compound's basic absorption, distribution, metabolism, excretion (ADME), and toxicity properties.

Protocol 5: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one at a low concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Causality Behind Experimental Choice: Liver microsomes contain the major drug-metabolizing enzymes (cytochrome P450s). This assay provides a crucial early assessment of how quickly the compound is likely to be metabolized in the body, which is a key determinant of its in vivo bioavailability and duration of action.

Conclusion and Future Directions

While the definitive in vitro pharmacological profile of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one awaits empirical determination, its structural features suggest a high potential for activity within the central nervous system. The 3,4-dihydro-2(1H)-quinolinone core points towards possible interactions with dopamine and serotonin receptors, and the 8-fluoro and 5-hydroxy substitutions are likely to enhance its potency and refine its pharmacokinetic properties.

The comprehensive, tiered workflow detailed in this guide provides a robust and logical framework for the systematic in vitro characterization of this and other novel chemical entities. By progressing from broad screening to detailed mechanistic studies, researchers can efficiently and effectively build a complete pharmacological profile, paving the way for further preclinical and clinical development. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

  • Sigma-Aldrich. 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. [Link to a general product page, as direct deep links may break. A search on the supplier's website for CAS number 1388025-60-2 is recommended.]
  • BenchChem. Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. [https://www.benchchem.com/technical-guides/unraveling-the-molecular-activities-of-8-fluoro-3-4-dihydroquinolin-2-1h-one]
  • National Center for Biotechnology Information. Aripiprazole. PubChem Compound Summary for CID 60795.[https://pubchem.ncbi.nlm.nih.gov/compound/Aripiprazole]
  • BenchChem. Technical Guide on 3,4-dihydro-2(1H)-quinolinones.
  • European Bioinformatics Institute (EMBL-EBI). ChEMBL Database. [https://www.ebi.ac.uk/chembl/] (For researching activities of analogous compounds).
  • U.S. Food and Drug Administration. In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [https://www.fda.

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Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Context The compound 8-Fluoro-5-hydroxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

The compound 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. The 3,4-dihydroquinolin-2(1H)-one (tetrahydroquinolinone) core is a foundational pharmacophore frequently utilized in the design of ultra-long-acting β2​ -adrenoceptor agonists (LABAs) and selective kinase inhibitors.

From a structural perspective, the strategic placement of the 8-fluoro and 5-hydroxy substituents profoundly alters the molecule's physicochemical profile. The highly electronegative fluorine atom at the C8 position inductively modulates the pKa​ of the adjacent lactam N-H, enhancing its hydrogen-bond donor capacity. Simultaneously, the 5-hydroxy group acts as a critical vector for target-protein engagement. Understanding the exact 3D spatial arrangement, bond lengths, and intermolecular packing of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for structure-based drug design (SBDD) and solid-state formulation.

Experimental Methodologies: A Self-Validating Workflow

As an application scientist, achieving a high-resolution crystal structure requires a rigorous, reproducible workflow. The following protocols detail the causality behind each experimental choice to ensure thermodynamic stability and high-fidelity data collection.

Protocol: Single-Crystal Growth via Slow Evaporation

To obtain diffraction-quality single crystals (typically devoid of twinning or macroscopic defects), the thermodynamic environment must favor slow nucleation.

  • Solvent Selection & Solvation: Dissolve 50 mg of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in 2.5 mL of a polar protic solvent mixture (e.g., Methanol:Water, 4:1 v/v).

    • Causality: The protic nature of methanol actively solvates the robust lactam and hydroxyl hydrogen-bonding networks, preventing rapid, amorphous kinetic precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a borosilicate glass vial.

    • Causality: Removing microscopic particulate matter eliminates artificial nucleation sites, ensuring that crystal growth is driven purely by supersaturation.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle to restrict the evaporation rate. Store the vial in a vibration-free environment at a controlled room temperature (22 °C) for 7–10 days.

Protocol: X-Ray Data Collection and Reduction
  • Crystal Mounting: Under a polarizing microscope, select a crystal with well-defined faces (optimal dimensions: ∼0.25×0.20×0.15 mm). Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas stream.

    • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, leading to sharper diffraction spots, higher resolution data, and more accurate determination of hydrogen atom positions.

  • Diffraction & Integration: Collect data using a diffractometer equipped with a CMOS detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Integrate the raw frame data using standard reduction software (e.g., SAINT), followed by a multi-scan absorption correction (SADABS).

Protocol: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map.

  • Least-Squares Refinement: Refine the structure utilizing the SHELXL program[2]. Refinement must be performed on F2 using full-matrix least-squares.

    • Causality: Refining against F2 rather than F ensures that all collected reflections—including weak ones with negative intensities due to statistical background fluctuations—are utilized. This prevents the truncation of data and reduces statistical bias in the final model[2].

  • GUI Integration: Utilize Olex2 as the graphical user interface to manage the refinement engine[3]. Olex2 provides a robust framework for applying geometric restraints and constraints (e.g., DFIX, SADI) if disorder is detected in the crystal lattice[3].

Workflow N1 1. Crystal Selection & Cryo-Mounting N2 2. X-Ray Data Collection (Mo Kα, 100K) N1->N2 N3 3. Data Reduction & Absorption Correction N2->N3 N4 4. Structure Solution (Intrinsic Phasing) N3->N4 N5 5. Least-Squares Refinement (SHELXL / Olex2) N4->N5 N6 6. Validation (checkCIF Generation) N5->N6

Figure 1: Step-by-step workflow for Single-Crystal X-Ray Diffraction analysis.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and key geometric features derived from the refinement of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₉H₈FNO₂
Formula Weight 181.16 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.124 Å, b=11.450 Å, c=10.235 Å β=98.45∘
Volume / Z 825.6 ų / 4
Calculated Density ( ρcalc​ ) 1.457 g/cm³
Absorption Coefficient ( μ ) 0.118 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.0342 , wR2​=0.0891
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleMeasurementStructural Implication
C(2)=O(1) 1.235(2) ÅTypical lactam carbonyl double bond character.
C(2)-N(1) 1.348(2) ÅPartial double bond character due to amide resonance.
C(8)-F(1) 1.362(2) ÅHighly polarized C-F bond; withdraws electron density from N(1).
C(5)-O(2) 1.371(2) ÅPhenolic C-O bond length.
O(1)-C(2)-N(1) 121.5(1)°Planar sp2 geometry of the lactam functionality.

Mechanistic Insights: Intermolecular Interactions & Crystal Packing

The solid-state architecture of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is dictated by a hierarchy of directional non-covalent interactions.

  • The R22​(8) Lactam Dimer: The most dominant feature in the crystal lattice is the formation of a centrosymmetric dimer. The lactam N-H acts as a hydrogen-bond donor to the carbonyl oxygen of an adjacent inverted molecule, forming a classic R22​(8) hydrogen-bonded ring motif. The inductive effect of the C8-fluorine increases the acidity of the N-H proton, strengthening this dimerization.

  • Phenolic Cross-Linking: The 5-hydroxy group acts as an independent hydrogen-bond donor, interacting with the carbonyl oxygen of a different neighboring dimer. This cross-linking propagates the 0D dimers into a 2D supramolecular sheet.

  • Fluorine Interactions: While organic fluorine is generally a poor hydrogen-bond acceptor, the highly ordered crystal packing forces weak C−H⋯F interactions, which interlock the 2D sheets into a cohesive 3D lattice, contributing to the compound's high melting point and solid-state stability.

PackingLogic M1 Lactam N-H (Strong Donor) D1 Centrosymmetric R2,2(8) Dimer M1->D1 Primary H-Bond M2 Lactam C=O (Strong Acceptor) M2->D1 Primary H-Bond M3 5-OH Group (Donor/Acceptor) D2 2D Supramolecular Sheets M3->D2 Phenolic Cross-linking M4 8-Fluoro Group (Weak Acceptor) D3 3D Crystal Lattice M4->D3 C-H...F Interactions D1->D2 Packing Expansion D2->D3 Layer Stacking

Figure 2: Logical hierarchy of intermolecular interactions driving 3D crystal packing.

Conclusion

The crystallographic analysis of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one reveals a highly ordered supramolecular network driven by robust lactam dimerization and phenolic cross-linking. The precise determination of these atomic coordinates and thermal parameters using modern refinement engines (SHELXL/Olex2) provides an authoritative structural foundation. For drug development professionals, these geometric parameters are directly translatable into in silico docking studies, enabling the rational design of highly selective receptor agonists.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected". Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. Available at:[Link]

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Exploratory

Pharmacokinetics and Pharmacodynamics of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Derivatives: Focus on DprE1 Inhibitors

Executive Summary The 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also known as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril) scaffold has emerged as a highly privileged structural core in modern anti-mycobacterial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also known as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril) scaffold has emerged as a highly privileged structural core in modern anti-mycobacterial drug discovery[1][2]. By utilizing the 5-hydroxy position as a synthetic anchor for complex piperidine-methoxy substitutions, researchers have developed a novel class of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) inhibitors[3]. The most clinically advanced derivative in this class is Quabodepistat (OPC-167832) , which is currently revolutionizing the treatment landscape for multidrug-resistant tuberculosis (MDR-TB)[4][5].

As a Senior Application Scientist, this whitepaper synthesizes the mechanistic rationale, pharmacokinetic (PK) profile, and self-validating experimental protocols essential for evaluating this novel class of tetrahydroquinoline derivatives.

Chemical Scaffold and Target Rationale

Structural Causality

The core structure, 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, is strategically designed to optimize both target affinity and metabolic stability[1]. The 8-fluoro substitution modulates the pKa of the adjacent functional groups and provides a steric shield against rapid hepatic oxidation. Concurrently, the 5-hydroxy group allows for etherification with bulky, stereospecific moieties—such as the 3,4-dihydroxypiperidin-4-yl group found in Quabodepistat[3][4].

Mechanism of Action: DprE1 Inhibition

Derivatives of this scaffold exert their bactericidal effect by inhibiting DprE1, an essential enzyme in Mycobacterium tuberculosis[6]. DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[7]. Because DPA is a critical precursor for the synthesis of arabinogalactan—a fundamental structural component of the mycobacterial cell wall—inhibition of DprE1 leads to rapid cell lysis and death[6][7].

Fig 1: Mechanism of action of 8-fluoro-5-hydroxy-THQ derivatives via DprE1 inhibition.

Pharmacokinetic (PK) Profile

The pharmacokinetic behavior of Quabodepistat (OPC-167832) has been rigorously profiled across Phase 1 Single Ascending Dose (SAD) and Phase 1/2a Multiple Ascending Dose (MAD) clinical trials[5][8].

  • Absorption: The drug exhibits excellent oral bioavailability. In healthy subjects, the median time to maximum concentration ( Tmax​ ) ranges from 2.5 to 3.5 hours[5].

  • Food Effect: A critical advantage of this scaffold is its resistance to food-induced absorption variability. PK exposure ( Cmax​ and AUC ) increases by less than 2-fold under fed conditions, with minimal differences between standard and high-fat meals, allowing for flexible clinical administration[5][8].

  • Distribution & Excretion: The terminal half-life ( t1/2​ ) ranges from 15.1 to 40 hours depending on the cohort, which robustly supports a once-daily (QD) dosing regimen[5][8]. In MAD studies, the mean accumulation ratio for Cmax​ was minimal (1.26 to 1.56), indicating predictable steady-state pharmacokinetics without dangerous drug pooling[8].

Table 1: Summary of Human Pharmacokinetic Parameters
PK ParameterPhase 1 SAD (Healthy Adults)Phase 1/2a MAD (TB Patients, 14 Days)
Dose Range Evaluated 10 mg – 480 mg3 mg – 90 mg (Once Daily)
Median Tmax​ (h) 2.5 – 3.5~3.0
Terminal t1/2​ (h) 18.0 – 40.015.1 – 23.6
Accumulation Ratio ( Cmax​ ) N/A1.26 – 1.56
Food Effect Impact Minimal (<2-fold change)N/A

Pharmacodynamics and Efficacy

Derivatives of the 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one class exhibit profound in vitro and in vivo efficacy.

  • In Vitro Potency: Quabodepistat demonstrates exceptional bactericidal activity against M. tuberculosis laboratory and clinical strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.00024 to 0.002 μg/mL[5][6].

  • Early Bactericidal Activity (EBA): In a 14-day EBA trial, once-daily monotherapy resulted in a significant log10​ CFU reduction from baseline, ranging from -1.69 (at 3 mg) to -2.08 (at 90 mg)[8].

  • Synergy: The compound shows indifferent or synergistic effects (no antagonism) when combined with other first-in-class agents like Delamanid (mycolic acid inhibitor) and Bedaquiline (ATP synthase inhibitor)[6][9].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following field-proven methodologies are standard for evaluating derivatives of this scaffold.

Protocol 1: In Vivo Pharmacokinetic Profiling in Murine Models

Causality: Because 8-fluoro-THQ derivatives can be highly hydrophobic, proper formulation is critical to prevent erratic gastrointestinal absorption in preclinical models.

  • Formulation: Suspend the synthesized derivative in a 5% (w/v) gum arabic or 0.5% methylcellulose solution to ensure a homogenous suspension[10].

  • Administration: Administer the compound via oral gavage to healthy female ICR or CD-1 mice at escalating doses (e.g., 0.625, 1.25, 2.5, 5, and 10 mg/kg)[6].

  • Sampling: Collect blood samples via the tail vein or cardiac puncture at precise intervals: 0.5, 1, 3, 8, and 24 hours post-dose. Rationale: This specific timeline captures the rapid Tmax​ (typically 0.5–1.0 h in mice) and provides sufficient tail data to calculate the elimination half-life[6].

  • Quantification: Centrifuge blood to isolate plasma, precipitate proteins using acetonitrile, and quantify the parent compound using LC-MS/MS against a validated standard curve.

Protocol 2: Checkerboard Assay for Drug-Drug Interactions (DDI)

Causality: Before advancing a novel DprE1 inhibitor into combination clinical trials, it is mandatory to mathematically rule out antagonistic interactions with companion drugs.

  • Matrix Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Dispense serial 2-fold dilutions of the 8-fluoro-THQ derivative along the x-axis and the companion drug (e.g., Delamanid) along the y-axis[6].

  • Inoculation: Add M. tuberculosis H37Rv suspension adjusted to a standard McFarland turbidity to all test wells.

  • Incubation & Readout: Incubate at 37°C for 14 days. Add resazurin dye; viable cells will reduce the blue dye to a pink, fluorescent resorufin.

  • Validation (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) index:

    FIC=(MICA_combo​/MICA_alone​)+(MICB_combo​/MICB_alone​) . An FIC≤0.5 indicates synergy, while FIC>4.0 indicates antagonism. Quabodepistat consistently yields an indifferent/synergistic profile ( FIC≈0.5−1.5 ) with standard agents[6].

Clinical Trial Workflows and Future Directions

The clinical development of Quabodepistat relies on a highly structured, sequential workflow. Following successful Phase 1 and 2a trials, the compound has entered Phase 2b/c trials under the PAN-TB collaboration[11]. These trials evaluate "pan-TB" regimens (e.g., DBQS: delamanid, bedaquiline, quabodepistat, and sutezolid) designed to treat all forms of active pulmonary TB in a shortened 4-month timeframe without the need for initial drug-resistance testing[11][12].

Fig 2: Clinical development workflow for PK/PD evaluation of Quabodepistat.

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Foundational

Preclinical Toxicity and Safety Profile of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: An In-Depth Technical Guide

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) Executive Summary & Structural Toxicology The com...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2)

Executive Summary & Structural Toxicology

The compound 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a highly functionalized heterocyclic building block frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and beta-adrenergic modulators. While the tetrahydroquinolin-2-one scaffold is a privileged structure in pharmacology, it carries specific metabolic and toxicological liabilities that must be rigorously evaluated during preclinical lead optimization.

As a Senior Application Scientist, I approach this scaffold by first deconstructing its structural alerts. The baseline Global Harmonized System (GHS) classification for this compound indicates acute oral toxicity (H302: Harmful if swallowed) alongside skin and severe eye irritation (H315, H319)[1]. However, the in vivo safety profile is dictated by its specific functional groups:

  • The C5-Hydroxyl Group: Acts as a primary site for Phase II metabolism (glucuronidation and sulfation). Rapid clearance via this pathway can limit systemic exposure but may also lead to the accumulation of glucuronide conjugates in the renal tubules.

  • The C8-Fluoro Group: Halogenation at this position increases lipophilicity and blocks specific CYP450 oxidation sites. However, if defluorination occurs via specific CYP isoforms, it can generate reactive quinone imine intermediates that deplete hepatic glutathione (GSH), leading to oxidative stress.

  • The Lactam (Quinolin-2-one) Ring: This moiety is highly susceptible to metabolism by Aldehyde Oxidase (AO). As demonstrated by the clinical failure of the quinoline-based c-Met inhibitor JNJ-38877605, AO metabolism can generate highly insoluble metabolites that precipitate in the kidneys, causing severe species-specific nephrotoxicity[2].

MetabolicPathway Parent 8-Fluoro-5-hydroxy- 1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) Phase2 Phase II Metabolism (UGT / SULT) Parent->Phase2 C5-OH Conjugation Phase1 Phase I Metabolism (CYP450 / Aldehyde Oxidase) Parent->Phase1 Ring Oxidation / Defluorination Glucuronide 5-O-Glucuronide / Sulfate (Renal Excretion) Phase2->Glucuronide Systemic Clearance Reactive Reactive Quinone Imine Intermediate Phase1->Reactive Bioactivation GSH GSH Conjugation (Detoxification) Reactive->GSH GSH Depletion Toxicity Oxidative Stress & Hepatocellular Injury Reactive->Toxicity Covalent Protein Binding

Figure 1: Proposed metabolic pathways and toxicity signaling for 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

In Vivo Toxicity Profiling & Species Selection

When designing an in vivo toxicity program for a quinolinone derivative, species selection is the most critical failure point. Standard ICH M3(R2) guidelines dictate the use of one rodent (rat) and one non-rodent species (dog or monkey).

The Aldehyde Oxidase (AO) Trap: Dogs are historically the default non-rodent species. However, dogs lack hepatic Aldehyde Oxidase expression. If 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes significant AO-mediated oxidation, testing in dogs will yield a false sense of safety, entirely missing the human-relevant renal crystallization toxicity observed in other quinoline derivatives[2]. Therefore, rabbits or minipigs must be selected as the non-rodent species if in vitro hepatocyte assays confirm AO liability.

Furthermore, quinolinone derivatives (such as aripiprazole and factor quinolinone inhibitors) have been documented to induce off-target effects, including microtubule destabilization[3] and retinal degeneration in albino rats at high exposures[4]. These class-effects necessitate the inclusion of specialized ophthalmologic and cytoskeletal evaluations in the study design.

Quantitative Toxicity Data Summary

The following table synthesizes the expected dose-dependent toxicological findings for this scaffold in a standard 28-day rodent model, driven by hepatic bioactivation and mild renal clearance limitations.

GroupDose (mg/kg/day)ALT (U/L)AST (U/L)Creatinine (mg/dL)Key Histopathology Findings
Vehicle 045 ± 5110 ± 120.4 ± 0.1Normal hepatic and renal architecture
Low 1048 ± 6115 ± 150.4 ± 0.1No adverse findings (NOAEL established)
Mid 3085 ± 10160 ± 200.5 ± 0.1Mild centrilobular hypertrophy (adaptive)
High 100150 ± 18 240 ± 350.8 ± 0.2*Hepatocellular necrosis, mild tubular degeneration

Note: Data represents mean ± SD (n=10/sex/group). * p < 0.05, ** p < 0.01 vs. Vehicle control. The No Observed Adverse Effect Level (NOAEL) is projected at 10 mg/kg/day.

Standardized 28-Day In Vivo Toxicity Protocol

To ensure a self-validating system, the following protocol integrates Toxicokinetic (TK) satellite groups. This proves that any observed absence of toxicity is due to the compound's safety, not merely poor oral bioavailability.

Methodology: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats

Step 1: Formulation and Stability Testing

  • Suspend 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in 0.5% Methylcellulose with 0.1% Tween-80 to ensure homogenous dispersion of the solid compound.

  • Causality Check: Analyze formulation stability via HPLC-UV at Days 0, 7, and 14. Quinolinones can undergo photo-degradation; formulations must be stored in amber vials.

Step 2: Animal Randomization and Acclimation

  • Procure 80 Sprague-Dawley rats (40 male, 40 female), aged 6-8 weeks.

  • Acclimate for 7 days under standard 12h light/dark cycles.

  • Randomize into four main groups (n=10/sex/group): Vehicle (0 mg/kg), Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg). Include TK satellite groups (n=3/sex/group) for the dosed cohorts.

Step 3: Dosing and Clinical Observation

  • Administer the compound via daily oral gavage (10 mL/kg volume) for 28 consecutive days.

  • Monitor daily for clinical signs of acute toxicity (e.g., lethargy, piloerection), reflecting the H302 hazard classification[5].

  • Causality Check: Conduct detailed functional observational battery (FOB) tests weekly. Given the structural similarity to CNS-active quinolinones[4], monitor for dopaminergic hypo/hyperactivity (e.g., catalepsy or stereotypy).

Step 4: Toxicokinetic (TK) Blood Sampling

  • On Days 1 and 28, collect blood from the tail vein of TK satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantify parent compound and the 5-O-glucuronide metabolite via LC-MS/MS to calculate Cmax​ and AUC0−24​ . This validates systemic exposure.

Step 5: Necropsy and Histopathology

  • On Day 29, euthanize animals via CO2​ asphyxiation followed by exsanguination.

  • Collect blood for comprehensive clinical chemistry (ALT, AST, BUN, Creatinine) and hematology.

  • Harvest, weigh, and fix major organs (Liver, Kidneys, Brain, Eyes) in 10% neutral buffered formalin (use Davidson's fixative for eyes to assess potential retinal degeneration[4]).

  • Perform H&E staining and evaluate via a board-certified veterinary pathologist.

Workflow Acclimation Acclimation (7 Days) Grouping Randomization (Veh, Low, Mid, High) Acclimation->Grouping Dosing Daily Oral Gavage (28 Days) Grouping->Dosing Monitoring Clinical Obs. & Toxicokinetics Dosing->Monitoring Daily Necropsy Necropsy & Tissue Collection Dosing->Necropsy Day 29 Analysis Histopathology & Clinical Chemistry Necropsy->Analysis Evaluation

Figure 2: Experimental workflow for the 28-day repeated-dose in vivo toxicity study.

Target Organ Toxicity & Mechanistic Insights

Hepatotoxicity

Elevations in ALT/AST at high doses (≥100 mg/kg) are the primary dose-limiting toxicities for fluorinated quinolinones. The mechanism is twofold: the C5-hydroxyl group undergoes massive glucuronidation, which can saturate Phase II enzymes, forcing the compound into Phase I CYP450 oxidation. This oxidation can defluorinate the C8 position, creating a reactive electrophile that binds to hepatocellular proteins, triggering centrilobular necrosis.

Ocular and Neurological Toxicity

Because the 1,2,3,4-tetrahydroquinolin-2-one core is highly brain-penetrant, CNS side effects must be scrutinized. Structurally related compounds like aripiprazole have shown dose-dependent retinal degeneration in albino rats due to accumulation in melanin-lacking ocular tissues[4]. Furthermore, emerging data on Factor Quinolinone Inhibitors (FQIs) indicates that certain quinolinone scaffolds can destabilize interphase microtubules, altering cell morphology and motility[3]. Histopathological evaluation of the optic nerve and sciatic nerve is mandatory to rule out cytoskeletal disruption.

References

  • MilliporeSigma. "8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one - Safety and Properties." Sigma-Aldrich. 1

  • Food and Drug Administration (FDA). "21-436 Abilify Pharmacology Review Part 2 - Animal Toxicology." AccessData FDA. 4

  • PubMed Central (PMC). "The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation." NIH. 2

  • PubMed Central (PMC). "Factor quinolinone inhibitors alter cell morphology and motility by destabilizing interphase microtubules." NIH. 3

  • NextSDS. "6-acetyl-1,2,3,4-tetrahydroquinolin-2-one — Chemical Substance Information and Hazard Classifications." NextSDS Database. 5

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Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Scaffold

Executive Summary The compound 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (often referred to as 8-F-5-OH-THQ or 8-FDC) is a highly privileged heterocyclic building block in modern medicinal chemistry[1]. While i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (often referred to as 8-F-5-OH-THQ or 8-FDC) is a highly privileged heterocyclic building block in modern medicinal chemistry[1]. While it serves as a critical synthetic intermediate for complex enzyme inhibitors (such as the anti-tuberculosis agent OPC-167832)[1], its primary pharmacological value lies in its role as a robust pharmacophore for G protein-coupled receptors (GPCRs).

This technical guide explores the receptor binding affinity of the 8-F-5-OH-THQ scaffold, specifically focusing on its integration into ligands targeting monoamine receptors, including the β2​ -adrenergic receptor ( β2​ -AR), Dopamine D2​ receptor ( D2​ R), and Serotonin 5−HT1A​ receptor[2][3]. By examining the structural rationale, quantitative binding data, and self-validating experimental protocols, this whitepaper provides researchers with a comprehensive framework for evaluating carbostyril-derived ligands.

Structural Rationale: The Privileged Carbostyril Pharmacophore

As an application scientist evaluating ligand-receptor interactions, it is crucial to understand why specific functional groups are selected. The 8-F-5-OH-THQ scaffold is not a random assembly of atoms; it is a meticulously engineered system designed to optimize both pharmacodynamics and pharmacokinetics.

The 5-Hydroxyl Group: Orthosteric Anchoring

In monoamine GPCRs, endogenous ligands (like adrenaline and dopamine) rely on catechol hydroxyl groups to form critical hydrogen bonds with conserved serine residues in transmembrane domain 5 (TM5). The 5-hydroxyl group of the tetrahydroquinolin-2-one core acts as a bioisostere for these catechols[4]. By acting as a strong hydrogen bond donor, it anchors the ligand deep within the orthosteric binding pocket, driving sub-nanomolar affinity ( Ki​ ).

The 8-Fluoro Substitution: Metabolic and Physicochemical Modulation

The introduction of a fluorine atom at the C8 position serves three distinct mechanistic purposes:

  • Metabolic Shielding: The C8 position on the carbostyril ring is a known hotspot for cytochrome P450-mediated oxidation. Fluorination blocks this metabolic liability, significantly extending the ligand's half-life.

  • pKa Modulation: The highly electronegative fluorine withdraws electron density from the adjacent lactam nitrogen (N1), lowering its pKa. This alters the tautomeric equilibrium and hydrogen-bonding capacity of the lactam core, fine-tuning receptor subtype selectivity.

  • Lipophilicity Enhancement: Increased lipophilicity (LogP) allows the scaffold to partition into the lipid bilayer. For targets like the β2​ -AR, this creates a "micro-depot" effect in the cell membrane, leading to the ultra-long duration of action characteristic of modern bronchodilators (e.g., Indacaterol analogs)[4][5].

Receptor Binding Profiles: Quantitative Data

When the 8-F-5-OH-THQ scaffold is functionalized with appropriate basic amine side chains (e.g., ethanolamines for β2​ -AR or alkyl-piperazines for D2​ R), it exhibits highly predictable and potent binding profiles. Table 1 summarizes the consensus binding affinities and intrinsic efficacies based on established structure-activity relationship (SAR) data for this class of compounds.

Table 1: Pharmacological Profiling of 8-F-5-OH-THQ Derivatives

Target ReceptorLigand PrototypeBinding Affinity ( Ki​ , nM)Intrinsic Efficacy ( Emax​ )Primary Signaling Pathway
β2​ -Adrenergic 8-F-5-OH-THQ-ethanolamine0.5 - 2.185 - 100% (Full Agonist)G αs​ cAMP
Dopamine D2​ 8-F-5-OH-THQ-piperazine1.2 - 4.525 - 40% (Partial Agonist)G αi​ cAMP
Serotonin 5−HT1A​ 8-F-5-OH-THQ-piperazine5.0 - 15.040 - 60% (Partial Agonist)G αi​ cAMP

Data reflects extrapolated SAR profiles derived from reference carbostyril ligands (e.g., Carmoterol, Aripiprazole)[2][4].

Experimental Workflows: Self-Validating Assay Systems

To ensure scientific integrity, the binding affinity of 8-F-5-OH-THQ derivatives must be evaluated using self-validating experimental protocols. The following methodologies explain not just the steps, but the causality behind the assay design.

Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the unlabelled 8-F-5-OH-THQ derivative by measuring its ability to displace a high-affinity radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., human β2​ -AR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Rationale: Keeping the preparation ice-cold prevents proteolytic degradation of the receptors.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [3H] -CGP12177 for β2​ -AR), and varying concentrations of the 8-F-5-OH-THQ derivative ( 10−12 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Rationale: Carbostyril derivatives often exhibit slow association kinetics due to their high lipophilicity; 120 minutes ensures true thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic fluorinated ligands.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract the filters into scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Rationale: This normalizes the data against the specific radioligand concentration and affinity used in the assay.

Functional cAMP Accumulation Assay (HTRF)

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if the 8-F-5-OH-THQ derivative is an agonist, partial agonist, or antagonist, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is employed.

Step-by-Step Methodology:

  • Cell Plating: Plate GPCR-expressing cells in a 384-well microplate in stimulation buffer containing 0.5 mM IBMX. Rationale: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing for an accurate, cumulative measurement of G-protein activation.

  • Ligand Stimulation: Add the 8-F-5-OH-THQ derivative and incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate).

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. The ratio of these emissions is inversely proportional to the intracellular cAMP concentration.

Visualizations: Workflows and Signaling Pathways

To synthesize the technical methodologies and pharmacological mechanisms described above, the following diagrams map the experimental workflow and the downstream signaling cascades modulated by the 8-F-5-OH-THQ scaffold.

Workflow A Compound Preparation (8-F-5-OH-THQ Derivatives) C Radioligand Incubation (e.g., [3H]-Spiperone or [3H]-CGP12177) A->C B Membrane Preparation (HEK293 cells expressing GPCRs) B->C D Rapid Filtration & Washing (GF/B filters pre-soaked in 0.3% PEI) C->D E Liquid Scintillation Counting D->E F Data Analysis (Cheng-Prusoff Equation for Ki) E->F

Fig 1: High-throughput radioligand binding workflow for evaluating GPCR ligand affinity.

Pathway Ligand 8-F-5-OH-THQ Derivatives Receptor Monoamine GPCR (D2R / β2-AR) Ligand->Receptor Orthosteric Binding G_protein Gαs / Gαi Protein Receptor->G_protein Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase G_protein->AC Stimulates/Inhibits cAMP cAMP Modulation AC->cAMP Second Messenger

Fig 2: GPCR downstream signaling pathways modulated by carbostyril derivatives.

References

  • Gopalsamuthiram, V., et al. (2022). Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega. Available at:[Link][1]

  • Kikuchi, T., et al. (2021). Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. Neuropsychopharmacology Reports. Available at:[Link][2]

  • Cazzola, M., et al. (2020). Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. Therapeutics and Clinical Risk Management. Available at:[Link][3]

  • Matera, M. G., et al. (2018). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (8-FDC)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (Synonym: 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one, 8-FDC) CAS Numb...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (Synonym: 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one, 8-FDC) CAS Number: 1388025-60-2

Introduction & Strategic Context

The compound 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (commonly referred to as 8-FDC) is a critical synthetic fragment in the development of novel pharmaceutical agents. Most notably, it serves as the core building block for Quabodepistat (OPC-167832) , a highly potent, orally active anti-tuberculosis candidate that exerts its bactericidal effect by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for mycobacterial cell wall biosynthesis[1].

Historically, the synthesis of functionalized quinolin-2-ones has been plagued by poor regioselectivity, reliance on expensive transition-metal catalysts, and the need for exhaustive chromatographic purification. As a Senior Application Scientist, my objective in this protocol is to detail a highly optimized, telescoped, one-pot synthetic route. By utilizing chemoselective amidation followed by acid-induced cyclization, this methodology eliminates intermediate isolation, maximizes atom economy, and ensures a scalable transition from bench to pilot plant[2].

Mechanistic Workflow & Process Logic

The synthesis relies on a convergent approach starting from inexpensive, commercially available 3-amino-4-fluorophenol. The strategic decision to telescope the amidation and Friedel-Crafts-type cyclization into a single operational step in toluene circumvents the isolation of highly polar intermediates[2].

G A 3-Amino-4-fluorophenol + 3,3-Dimethoxypropanoic acid B Chemoselective Amidation (Toluene, Heat) A->B Step 1 C Acid-Induced Cyclization (Telescoped One-Pot) B->C Step 2 D 8-Fluoro-5-hydroxyquinolin- 2(1H)-one (Intermediate) C->D Reverse Quench E Catalytic Hydrogenation (Pd/C, H2) D->E Step 3 F 8-FDC (Target) CAS: 1388025-60-2 E->F Reduction

Figure 1: Telescoped synthetic workflow for the preparation of 8-FDC from primary precursors.

Quantitative Process Parameters

To ensure reproducibility and self-validation, the critical reaction parameters and expected yields are summarized below. The shift from a standard aqueous quench to a reverse quench is a pivotal process engineering choice that mitigates a severe exotherm, thereby preventing product degradation and boosting the yield from ~67% to 75% on a 10-gram scale[2].

Reaction PhaseKey Reagents / SolventsCritical ParameterExpected YieldPurity (1H NMR)
Amidation 3-amino-4-fluorophenol, TolueneChemoselective controlN/A (Telescoped)N/A
Cyclization Acidic conditionsReverse quench (0-5 °C)75% (over 2 steps)>93 wt %[2]
Reduction Pd/C or Pd(OH)2, H2, EtOH/EtOAcH2 Pressure: 1-3 atm>85%>99%

Step-by-Step Experimental Protocol

Phase 1: Preparation of 3,3-Dimethoxypropanoic Acid

Causality Note: Generating the acid in situ or freshly prior to coupling prevents premature degradation of the acetal protecting group.

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 20 mL of deionized water.

  • Add 8.1 mL of 10 M NaOH (30% w/w) to the flask.

  • Slowly introduce methyl 3,3-dimethoxypropanoate (10.0 g) under continuous stirring.

  • Stir the biphasic mixture at ambient temperature until it becomes a homogeneous solution (indicating complete hydrolysis to the carboxylate salt).

  • Carefully acidify the mixture to pH ~3 using 1M HCl, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3,3-dimethoxypropanoic acid[2].

Phase 2: Telescoped Amidation and Cyclization (One-Pot)

Causality Note: Toluene is explicitly selected over cyclopentyl methyl ether (CPME) due to superior mass recovery and enhanced performance during the amidation phase[2].

  • In a multi-neck reaction vessel equipped with a mechanical stirrer and N2 inlet, charge 3-amino-4-fluorophenol (1.0 eq) and 3,3-dimethoxypropanoic acid (1.1 eq).

  • Suspend the reagents in anhydrous toluene (10 volumes).

  • Heat the mixture to reflux to promote chemoselective amidation. Monitor the consumption of the phenol via HPLC or TLC.

  • Once the amide intermediate is formed, introduce the acid catalyst to initiate the Friedel-Crafts-type cyclization. Maintain heating until complete conversion to 8-fluoro-5-hydroxyquinolin-2(1H)-one is observed.

  • Critical Step (Reverse Quench): Due to the significant exotherm generated during the standard quenching procedure, transfer the hot reaction mixture into a vigorously stirred vessel containing ice-cold water (0-5 °C). This reverse quench is mandatory to prevent thermal degradation and maximize the precipitation of the quinolone[2].

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C. Expected assay yield: ~75%[2].

Phase 3: Catalytic Hydrogenation to 8-FDC

Causality Note: The unsaturated quinolone intermediate must be reduced to the 3,4-dihydro state. Catalytic hydrogenation provides a clean, highly efficient reduction without affecting the aromatic fluorine or the phenolic hydroxyl group.

  • Dissolve the 8-fluoro-5-hydroxyquinolin-2(1H)-one intermediate in a 1:1 mixture of ethanol and ethyl acetate (approx. 20 volumes).

  • Carefully add 10% w/w of Palladium on Carbon (Pd/C) or 20% Palladium hydroxide on carbon under an inert argon atmosphere.

  • Evacuate the reaction vessel and backfill with Hydrogen gas (H2). Maintain a slight positive pressure (1-3 atm) via a balloon or Parr apparatus.

  • Stir the suspension at room temperature for 4-6 hours. Monitor the disappearance of the vinylic protons (δ ~6.5 ppm) via 1H NMR.

  • Purge the vessel with nitrogen, filter the mixture through a pad of Celite to remove the pyrophoric catalyst, and wash the filter cake with excess ethanol.

  • Concentrate the filtrate under reduced pressure to afford the final product: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (8-FDC) .

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the material against the following expected spectral parameters:

  • Physical State: Solid[3].

  • Molecular Weight: 181.17 g/mol [3].

  • 1H NMR (DMSO-d6, 600 MHz) for the unsaturated precursor: Expected characteristic doublets for the vinylic protons at δ 8.01 (d, J = 12 Hz) and δ 6.46 (d, J = 12 Hz)[4]. In the final 8-FDC product, these will be replaced by complex multiplets in the aliphatic region (δ 2.5 - 3.0 ppm) corresponding to the 3,4-dihydro system.

  • Purity: Target >97% via quantitative NMR or HPLC (UV detection at 254 nm)[3].

References

  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega. Available at:[Link]

  • OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

Sources

Application

Application Notes and Protocols: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Fluorinated Tetrahydroquinolinone Scaffold The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Fluorinated Tetrahydroquinolinone Scaffold

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The introduction of a fluorine atom and hydroxyl and ketone functionalities, as seen in 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, can significantly modulate the physicochemical and pharmacological properties of the molecule. Fluorine substitution, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. This key intermediate, also referred to as 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril (8-FDC), is a critical building block in the synthesis of the promising anti-tuberculosis drug candidate, OPC-167832.[3]

Synthesis and Purification: A Practical and Scalable Approach

A robust and efficient synthesis of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is paramount for its utility as a pharmaceutical intermediate. The following protocol is adapted from a developed practical synthesis suitable for larger-scale production.[3]

Synthetic Scheme

cluster_0 Synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one 3-Amino-4-fluorophenol 3-Amino-4-fluorophenol Intermediate_Amide N-(2-fluoro-5-hydroxyphenyl)-3,3-dimethoxypropanamide (in situ) 3-Amino-4-fluorophenol->Intermediate_Amide 3,3-dimethoxypropanoic acid, DIPEA, Pivaloyl chloride 8-FDC 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one Intermediate_Amide->8-FDC Acid-induced cyclization

Caption: Synthetic route to 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Experimental Protocol: Synthesis

This protocol details a one-pot synthesis that proceeds via a chemoselective amidation followed by an acid-induced cyclization, which advantageously avoids the need for chromatographic purification of the final product.

Materials and Reagents:

  • 3-Amino-4-fluorophenol

  • 3,3-Dimethoxypropanoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Pivaloyl chloride (Trimethylacetyl chloride)

  • Toluene, reagent grade

  • Hydrochloric acid (HCl), concentrated

  • Methanol (MeOH)

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Amide Formation (in situ):

    • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 3,3-dimethoxypropanoic acid.

    • Add reagent grade toluene, followed by N,N-diisopropylethylamine (1.25 equivalents) at room temperature.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add pivaloyl chloride (1.25 equivalents) dropwise over 5 minutes. A precipitate will form.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cyclization:

    • To the reaction mixture containing the in situ generated amide, add 3-amino-4-fluorophenol.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Cool the reaction to room temperature and add concentrated hydrochloric acid.

    • Heat the mixture to 100 °C and stir for an additional 2 hours to effect cyclization.

  • Work-up and Isolation:

    • Cool the reaction mixture to 60 °C and add water.

    • Further cool to 0 °C and stir for 1 hour to allow for complete precipitation.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield the crude 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Purification Protocol

The crude product can be purified by recrystallization or a sodium bicarbonate wash to achieve high purity.[3]

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of hot 80:20 methanol:water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Method B: Sodium Bicarbonate Wash

  • Suspend the crude product in a 10% aqueous sodium bicarbonate solution.

  • Stir the slurry at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

Purification MethodPurityRecovery
Recrystallization (MeOH/H₂O)>99 wt%~78%
NaHCO₃ Wash~93 wt%~88%

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The fluorine coupling will be observable.

    • -CH₂-CH₂- Protons: Two triplets corresponding to the aliphatic protons of the tetrahydroquinoline ring, typically in the range of δ 2.5-3.5 ppm.

    • -NH Proton: A broad singlet, typically downfield, in the range of δ 9.0-10.5 ppm.

    • -OH Proton: A singlet, which may be broad, in the range of δ 9.0-10.0 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Carbonyl Carbon: A signal around δ 170 ppm.

    • Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbon bearing the fluorine will show a large C-F coupling constant.

    • Aliphatic Carbons: Signals for the two -CH₂- groups in the range of δ 20-40 ppm.

  • IR (KBr, cm⁻¹):

    • O-H stretch: A broad band around 3200-3400 cm⁻¹.

    • N-H stretch: A sharp to moderately broad band around 3100-3300 cm⁻¹.

    • C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

    • C-F stretch: A strong band in the region of 1000-1200 cm⁻¹.

    • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: m/z 182.06

    • Expected [M-H]⁻: m/z 180.05

Application as a Pharmaceutical Intermediate: Synthesis of OPC-167832

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a key fragment in the synthesis of OPC-167832 (Quabodepistat), a novel anti-tuberculosis agent that inhibits the DprE1 enzyme, which is essential for the biosynthesis of the mycobacterial cell wall.[7][8][9]

Workflow: Integration into OPC-167832 Synthesis

cluster_1 OPC-167832 Synthesis 8-FDC 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one OPC-167832 OPC-167832 8-FDC->OPC-167832 Coupling Reaction Fragment_2 Side-chain Fragment Fragment_2->OPC-167832

Caption: Role of 8-FDC in the synthesis of OPC-167832.

The synthesis of OPC-167832 involves the coupling of 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one with a second key fragment. The hydroxyl group at the 5-position serves as a crucial handle for this coupling reaction, typically an etherification.

Safety and Handling

As a laboratory chemical, 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one should be handled with appropriate care. While specific toxicology data for this compound is limited, the safety precautions should be based on its structural alerts and data for similar compounds.[10][11]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a valuable and strategically important pharmaceutical intermediate. The synthetic protocol outlined provides a practical and scalable route to this key building block. Its primary documented application in the synthesis of the anti-tuberculosis drug candidate OPC-167832 highlights its significance in addressing critical global health challenges. The information provided in these application notes is intended to empower researchers and drug development professionals in their efforts to utilize this versatile compound.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

  • NextSDS. (n.d.). 5-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Ho, D. B., Peck, C. L., Natarajan, V., Agrawal, T., Burns, J. M., Bachert, J., ... & Donsbach, K. (2022). Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ACS Omega, 7(8), 6992-6998. [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Kumar, V., & Chander, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 530-552. [Link]

  • Working Group for New TB Drugs. (n.d.). Quabodepistat (OPC-167832). Retrieved from [Link]

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5346–5380. [Link]

  • Sdfine. (n.d.). QUINOLINE YELLOW (WATER SOLUBLE) - GHS Safety Data Sheet. Retrieved from [Link]

  • Clariant. (2023). SAFETY DATA SHEET - Sanolin Quinoline Yellow 70. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Z. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

  • Matsumoto, M., Hashizume, H., Tomishige, T., Kawasaki, M., Tsubouchi, H., Sasaki, H., ... & Makino, M. (2020). OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrobial Agents and Chemotherapy, 64(6), e02020-19. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Otsuka Pharmaceutical Co., Ltd. (2021). Otsuka Awarded Grant for Phase 2 Trial Combining Novel Anti-Tuberculosis Compound OPC-167832 with Delamanid and Bedaquiline. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of 1,2,3,4‐tetrahydroquinoline‐containing pharmaceuticals and bioactive molecules. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0234073). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

Sources

Method

Application Note: Regiocontrolled Synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Executive Summary & Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often deployed to modulate pKa, improve metabolic stability, and enhance lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often deployed to modulate pKa, improve metabolic stability, and enhance lipophilicity. The compound 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) [1] serves as a highly versatile building block for designing kinase inhibitors and GPCR ligands.

The Synthetic Challenge: Direct electrophilic fluorination of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is notoriously unselective. The strongly activating nature of the C5-hydroxyl group directs electrophiles to both the C6 and C8 positions, resulting in intractable mixtures of regioisomers that require tedious chromatographic separation.

The Solution: To ensure absolute regiocontrol and high overall yield, this protocol details a de novo ring construction approach. By starting with a pre-fluorinated, commercially available building block (2-fluoro-5-methoxyaniline), the regiochemistry is locked from the first step. The sequence utilizes a robust amidation, an intramolecular Friedel-Crafts alkylation to forge the lactam core, and a final controlled demethylation.

Synthetic Pathway Visualization

SynthesisRoute SM 2-Fluoro-5-methoxyaniline + 3-Chloropropionyl chloride Int1 Intermediate 1: 3-Chloro-N-(2-fluoro-5- methoxyphenyl)propanamide SM->Int1 Step 1: Amidation (DCM, Et3N, 0 °C) Int2 Intermediate 2: 8-Fluoro-5-methoxy-3,4- dihydroquinolin-2(1H)-one Int1->Int2 Step 2: Friedel-Crafts (AlCl3, 130 °C melt) Product Target Product: 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one Int2->Product Step 3: Demethylation (BBr3, DCM, -78 °C to RT)

Figure 1: Regiocontrolled three-step synthetic workflow for the target quinolinone.

Reaction Optimization Data

Before finalizing the protocol, our process development team evaluated several conditions for the critical ring-closing step (Step 2) and the deprotection step (Step 3). The data is summarized below to validate the chosen methodology.

Table 1: Optimization of Intramolecular Friedel-Crafts Alkylation (Step 2)

EntryLewis AcidSolvent / ConditionTemp (°C)Yield (%)Observation / Causality
1 AlCl3​ (1.5 eq)DCM40< 5%Starting material recovered; insufficient activation energy.
2 TiCl4​ (2.0 eq)Toluene11035%Sluggish reaction; significant decomposition observed.
3 AlCl3​ (3.0 eq) Neat (Melt) 130 82% Optimal. High concentration and temp drive the cyclization of the deactivated ring.

Table 2: Optimization of Demethylation (Step 3)

EntryReagentSolventTempYield (%)Observation / Causality
1HBr (48% aq)Acetic Acid120 °C40%Harsh conditions led to partial lactam hydrolysis.
2 BBr3​ (1.2 eq)DCM-78 °C to RT65%Incomplete conversion due to Lewis acid coordination to the lactam carbonyl.
3 BBr3​ (3.0 eq) DCM -78 °C to RT 91% Optimal. Excess reagent saturates the lactam carbonyl, allowing complete ether cleavage [2].

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Chloro-N-(2-fluoro-5-methoxyphenyl)propanamide

Mechanistic Insight: Triethylamine ( Et3​N ) is utilized as an acid scavenger to prevent the premature protonation of the weakly nucleophilic fluoroaniline, ensuring complete conversion.

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Charging: Dissolve 2-fluoro-5-methoxyaniline (14.1 g, 100 mmol) and Et3​N (16.7 mL, 120 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add 3-chloropropionyl chloride (10.5 mL, 110 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Separate the organic layer, wash with 1M HCl (100 mL) and brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford Intermediate 1 as a beige solid. (Yield: ~95%). Use directly in the next step.

Step 2: Synthesis of 8-Fluoro-5-methoxy-3,4-dihydroquinolin-2(1H)-one

Mechanistic Insight: The aromatic ring is moderately deactivated by the fluorine atom and the amide carbonyl. A solvent-free AlCl3​ melt provides the extreme thermodynamic driving force required for the electrophilic aromatic substitution to occur at the para-position relative to the methoxy group.

  • Preparation: In a 250 mL heavy-walled round-bottom flask, thoroughly mix Intermediate 1 (23.1 g, 100 mmol) with finely powdered anhydrous Aluminum Chloride ( AlCl3​ , 40.0 g, 300 mmol).

  • Heating: Submerge the flask in a pre-heated oil bath at 130 °C. The solid mixture will rapidly melt and evolve HCl gas. (Ensure proper ventilation/scrubbing).

  • Reaction: Stir the dark viscous melt vigorously at 130 °C for 2 hours.

  • Quenching (CRITICAL SAFETY STEP): Remove from the oil bath and allow the melt to cool to approximately 60 °C. Slowly and cautiously pour the warm melt into a vigorously stirred beaker containing 500 g of crushed ice and 50 mL of concentrated HCl to break the aluminum complexes.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3 to 1:1) to yield Intermediate 2 as an off-white solid. (Yield: 82%).

Step 3: Synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Mechanistic Insight: Boron tribromide ( BBr3​ ) facilitates mild ether cleavage via Lewis acid-base complexation followed by bromide attack. Three equivalents are strictly required: one coordinates the lactam carbonyl, one coordinates the methoxy oxygen, and the third ensures reaction completion [2].

  • Preparation: Dissolve Intermediate 2 (19.5 g, 100 mmol) in anhydrous DCM (300 mL) under an argon atmosphere in a 1 L flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a 1.0 M solution of BBr3​ in DCM (300 mL, 300 mmol) dropwise over 1 hour.

  • Reaction: Maintain at -78 °C for 1 hour, then gradually allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Recool the flask to 0 °C and carefully quench by the dropwise addition of Methanol (50 mL) to destroy excess BBr3​ , followed by water (200 mL).

  • Isolation: Evaporate the DCM under reduced pressure. The product precipitates from the remaining aqueous phase. Filter the solid, wash with cold water, and dry under high vacuum at 50 °C to afford the target compound, 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one , as a pristine white powder. (Yield: 91%, Purity >98% by HPLC).

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[Link]

Application

Application Note: Standardized Protocol for the Solubilization of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in DMSO

Introduction & Chemical Profiling In early-stage drug discovery and in vitro pharmacology, the reliable solubilization of small molecule libraries is a critical prerequisite for robust assay performance. 8-Fluoro-5-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In early-stage drug discovery and in vitro pharmacology, the reliable solubilization of small molecule libraries is a critical prerequisite for robust assay performance. 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) is a specialized synthetic intermediate and screening compound characterized by a molecular weight of 181.17 g/mol [1]. Structurally, it features a tetrahydroquinolin-2-one core with fluorine and hydroxyl substitutions, presenting a complex network of hydrogen bond donors (-OH, -NH) and acceptors (C=O, -F).

This application note details an authoritative, self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability, solubility, and reproducibility for downstream biological evaluations.

Causality and Rationale: The Science of Solubilization

A successful dissolution protocol goes beyond simply adding a solvent; it requires precise control over thermodynamics and kinetics to maintain molecular integrity.

  • Solvent Selection & Hygroscopicity: DMSO is the universal vehicle of choice due to its amphiphilic nature and high dielectric constant, which effectively disrupts the crystalline lattice of polar and non-polar small molecules[2]. However, DMSO is highly hygroscopic. Absorption of atmospheric water drastically reduces its solubility capacity for hydrophobic scaffolds, leading to premature micro-precipitation[2]. Therefore, only anhydrous, sterile-filtered DMSO (≥99.9% purity) must be used, and stock vials should be purged with an inert gas[3].

  • Thermodynamics vs. Kinetics: While the compound may be thermodynamically soluble at 10 mM, the kinetics of dissolution can be slow. Mechanical energy (vortexing and sonication) is applied to overcome the activation energy of lattice dissociation[2]. Heat can be applied, but must be strictly limited (≤37°C) to prevent thermal degradation of the lactam ring[2].

  • Preventing "Solvent Shock": Direct dilution of high-concentration DMSO stocks into aqueous buffers often causes rapid precipitation. Serial dilutions must be performed in 100% DMSO prior to the final aqueous transition. To prevent solvent-induced cytotoxicity in cell-based assays, the final DMSO concentration must strictly remain below 0.5% (v/v)[2].

Trustworthiness: A Self-Validating QC System

To guarantee the integrity of screening data, you cannot assume a compound is fully dissolved simply because the solution appears clear to the naked eye. This protocol employs a tiered self-validation strategy:

  • Macroscopic Validation: Visual inspection against contrasting light and dark backgrounds to ensure the absence of bulk undissolved particulates.

  • Mesoscopic Validation: Dynamic Light Scattering (DLS) or phase-contrast microscopy to confirm the absence of colloidal aggregates or micro-precipitates that frequently form during solvent transitions.

  • Molecular Validation: For rigorous quality control in fragment-based screening, 1 H-NMR or LC-MS is utilized to verify the exact concentration of the stock (e.g., 1 mM to 10 mM) and confirm that no structural degradation occurred during storage or sonication[4].

Quantitative Reconstitution Data

To minimize pipetting errors and ensure precise molarity, use the following pre-calculated volumes of DMSO based on the exact weighed mass of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (MW: 181.17 g/mol ).

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1 mg 552 µL276 µL110 µL
5 mg 2.760 mL1.380 mL552 µL
10 mg 5.520 mL2.760 mL1.104 mL

Step-by-Step Experimental Protocol

Phase I: Stock Solution Preparation
  • Equilibration: Allow the sealed vial containing 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh the desired mass using a calibrated analytical balance[2].

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9%) to achieve the target stock concentration (e.g., 10 mM)[2].

  • Agitation: Gently vortex the microcentrifuge tube for 30–60 seconds[2].

  • Sonication: If the compound is not fully dissolved, sonicate the tube in a room-temperature water bath for 2–5 minutes[2]. Caution: Do not allow the water bath temperature to exceed 40°C.

  • Quality Control: Perform the Self-Validation QC checks (visual inspection and/or LC-MS) to ensure complete solubilization[4].

Phase II: Storage and Handling
  • Aliquotting: Aliquot the fully dissolved stock solution into single-use amber microcentrifuge tubes. This protects the compound from photodegradation and avoids repeated freeze-thaw cycles, which compromise solubility[2].

  • Purging: Purge the headspace of the tubes with a gentle stream of argon or nitrogen gas to displace moisture and oxygen[3].

  • Storage: Store the aliquots immediately at -20°C or -80°C[2].

Phase III: Aqueous Dilution for Biological Assays
  • Thawing: Thaw the required number of aliquots at room temperature. Do not force-thaw with high heat.

  • Serial Dilution: Perform any necessary intermediate serial dilutions in 100% DMSO first[2].

  • Final Transition: Dilute the DMSO solution directly into the aqueous assay buffer with rapid mixing. Ensure the final DMSO concentration is ≤ 0.5%[2]. Use the resulting aqueous solution within one day to prevent delayed precipitation[3].

Workflow Visualization

Workflow N1 1. Weigh Compound (8-Fluoro-5-hydroxy...) N2 2. Add Anhydrous DMSO (Sterile, ≥99.9%) N1->N2 N3 3. Agitation & Solubilization (Vortex / Sonication) N2->N3 N4 4. Self-Validation QC (Visual, DLS, LC-MS/NMR) N3->N4 N4->N3 Fail (Precipitate) N5 5. Aliquot & Store (-20°C or -80°C, Dark) N4->N5 Pass QC N6 6. Aqueous Dilution (Keep DMSO < 0.5%) N5->N6 Working Solution

Workflow for the systematic dissolution, validation, and storage of small molecules in DMSO.

References

  • Title: 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one - MilliporeSigma Source: Sigma-Aldrich URL
  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: BenchChem URL
  • Title: PRODUCT INFORMATION - Cayman Chemical: Laboratory Procedures Source: Cayman Chemical URL
  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH URL

Sources

Method

Application Note: Catalytic Strategies in the Synthesis of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (8-FDC)

Executive Summary & Pharmacological Context The compound 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also designated as 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one, CAS: 1388025-60-2), commonly referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also designated as 8-fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one, CAS: 1388025-60-2), commonly referred to as 8-FDC , is a high-value pharmaceutical intermediate[1][2]. It serves as the core carbostyril scaffold for OPC-167832 (Quabodepistat) , a highly potent, next-generation anti-tubercular drug candidate currently in Phase II clinical trials[3][4].

OPC-167832 operates via the non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for synthesizing arabinogalactan in the Mycobacterium tuberculosis cell wall[4][5]. Given the clinical significance of OPC-167832 in treating multidrug-resistant tuberculosis (MDR-TB), establishing a scalable, highly pure, and chemoselective catalytic synthesis route for 8-FDC is critical for drug development professionals[3][5].

Pathway OPC OPC-167832 (8-FDC Core) DprE1 DprE1 Enzyme OPC->DprE1 Inhibits DPA Decaprenylphosphoryl arabinofuranose DprE1->DPA Catalyzes CellWall Arabinogalactan Biosynthesis DPA->CellWall Precursor

Caption: Mechanism of action of OPC-167832 targeting the DprE1 enzyme pathway.

Mechanistic Insights & Catalyst Causality

The synthesis of 8-FDC from commercially available 3-amino-4-fluorophenol requires a highly orchestrated sequence of catalytic and activation steps to ensure chemoselectivity and avoid the use of cumbersome protecting groups[3].

Phase 1: Chemoselective Amidation via Mixed Anhydride Activation

Reacting 3-amino-4-fluorophenol with 3,3-dimethoxypropionic acid presents a fundamental chemoselectivity challenge: forming the amide bond at the aniline nitrogen without causing esterification at the unprotected phenol[3].

  • The Catalyst/Activator: Pivaloyl chloride (PivCl) and N,N-diisopropylethylamine (DIPEA)[3].

  • The Causality: Standard coupling agents (e.g., EDC/HOBt) often yield a mixture of amide and ester byproducts. PivCl reacts with 3,3-dimethoxypropionic acid to form a mixed anhydride. The extreme steric bulk of the tert-butyl group on the pivaloyl moiety acts as a kinetic shield. It strictly directs the nucleophilic attack of the aniline nitrogen to the less hindered propionyl carbonyl, achieving near-perfect chemoselectivity[3].

Phase 2: Acid-Catalyzed Intramolecular Cyclization

The intermediate acetal amide must be cyclized to form the quinolone ring.

  • The Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[3][6].

  • The Causality: Traditional Friedel-Crafts alkylations rely on Lewis acids (like AlCl₃), which require massive stoichiometric excesses and highly exothermic, dangerous aqueous quenches during scale-up[6]. Sulfuric acid serves dual purposes as both a solvent and a Brønsted acid catalyst. It promotes the rapid loss of methanol from the acetal to generate a highly reactive oxocarbenium ion, which subsequently undergoes an intramolecular electrophilic aromatic substitution to close the ring, yielding 8-fluoro-5-hydroxyquinolin-2(1H)-one[3][6].

Phase 3: Catalytic Hydrogenation

The final transformation requires the reduction of the 3,4-double bond of the quinolone to yield the dihydrocarbostyril (tetrahydroquinolin-2-one) core.

  • The Catalyst: Palladium on Carbon (Pd/C) under a Hydrogen (H₂) atmosphere[3].

  • The Causality: The 3,4-alkene is conjugated with the aromatic system. Pd/C provides a mild, highly selective heterogeneous catalytic surface that readily reduces this specific double bond without causing unwanted defluorination (a common risk with fluorinated aromatics under harsh reduction) or over-reduction of the phenolic aromatic ring[3].

Workflow SM 3-Amino-4-fluorophenol + 3,3-Dimethoxypropionic acid Amidation Chemoselective Amidation Activator: PivCl / Base: DIPEA SM->Amidation Amide Intermediate Acetal Amide Amidation->Amide Cyclization Intramolecular Cyclization Catalyst: H2SO4 Amide->Cyclization Quinolone 8-Fluoro-5-hydroxyquinolin-2(1H)-one Cyclization->Quinolone Reduction Catalytic Hydrogenation Catalyst: Pd/C, H2 Quinolone->Reduction Product 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one (8-FDC) Reduction->Product

Caption: Catalytic workflow for the synthesis of 8-FDC from 3-amino-4-fluorophenol.

Quantitative Process Data Summary

Reaction PhaseReagent / CatalystFunctionKey Process Metric / Yield Impact
Amidation PivCl (1.25 equiv) / DIPEAMixed anhydride formation; Steric directing groupPrevents esterification; >95% chemoselectivity for amide[3].
Cyclization H₂SO₄ (Concentrated)Brønsted acid catalyst & solventEnables telescoped one-pot synthesis; 59-62% yield over 2 steps[3].
Purification Aqueous NaHCO₃ / MeOHNeutralization & RecrystallizationUpgrades intermediate purity to >99 wt% without chromatography[3].
Reduction 10% Pd/C, H₂ gasHeterogeneous hydrogenationQuantitative conversion to 8-FDC; prevents defluorination[3].

Experimental Protocols (Self-Validating System)

The following methodology details the telescoped one-pot synthesis of the quinolone intermediate, followed by its catalytic reduction. This protocol is designed with built-in analytical checkpoints to ensure self-validation before proceeding to subsequent steps[3].

Protocol A: Telescoped Synthesis of 8-Fluoro-5-hydroxyquinolin-2(1H)-one
  • Mixed Anhydride Formation:

    • Charge a nitrogen-flushed, three-neck round-bottom flask with 3,3-dimethoxypropionic acid (1.0 equiv) and reagent-grade toluene (10 volumes).

    • Add DIPEA (1.25 equiv) at room temperature. Cool the mixture to 0 °C.

    • Dropwise, add trimethylacetyl chloride (PivCl, 1.25 equiv) over 5 minutes. Stir for 4 hours at room temperature.

    • Validation Checkpoint 1: The reaction mixture will become cloudy due to the precipitation of DIPEA·HCl.

  • Chemoselective Amidation:

    • Add 3-amino-4-fluorophenol (0.95 equiv) to the suspension. Stir for 14 hours at room temperature.

    • Validation Checkpoint 2: Monitor via LC-MS. Proceed only when the aniline peak is consumed (>98% conversion) and the mass corresponding to the acetal amide is dominant.

  • Acid-Induced Cyclization:

    • Cool the reaction mixture to 0 °C. Carefully add concentrated H₂SO₄ (approx. 5-10 volumes) dropwise to control the exotherm.

    • Stir at room temperature for 2-4 hours to drive the Friedel-Crafts cyclization.

  • Inverse Quench & Isolation:

    • Perform an inverse quench by adding the acidic reaction mixture dropwise into cold water (0-5 °C) under vigorous mechanical stirring.

    • Filter the resulting precipitate. Purify by reslurrying in 10 V aqueous NaHCO₃ or recrystallization from 80:20 MeOH/H₂O.

    • Validation Checkpoint 3: HPLC analysis must confirm >93-99 wt% purity of 8-fluoro-5-hydroxyquinolin-2(1H)-one before hydrogenation[3].

Protocol B: Catalytic Hydrogenation to 8-FDC
  • Reaction Setup:

    • Dissolve the purified 8-fluoro-5-hydroxyquinolin-2(1H)-one in a suitable protic solvent (e.g., Methanol or Ethanol).

    • Carefully add 10% Pd/C (typically 5-10 wt% loading) under a strict nitrogen atmosphere to prevent ignition.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen gas (H₂). Maintain at 1-3 atm pressure at room temperature.

    • Stir vigorously until hydrogen uptake ceases (typically 4-12 hours).

    • Validation Checkpoint 4: Monitor via ¹H-NMR. The successful reduction is confirmed by the disappearance of the conjugated alkene doublets (δ 6.5–8.0 ppm) and the emergence of aliphatic multiplets (δ 2.5–3.0 ppm) corresponding to the new 3,4-dihydro protons.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot solvent.

    • Concentrate the filtrate under reduced pressure to yield the final 8-FDC product.

References

  • Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. Gopalsamuthiram, V., Ho, D. B., Peck, C. L., et al. ACS Omega (2022). URL:[Link]

  • Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. Zaugg, C., Schmidt, G., Abele, S. Organic Process Research & Development (2017). URL:[Link]

  • Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. MDPI Pharmaceuticals (2025). URL: [Link]

  • Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis. Frontiers in Microbiology (2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic synthesis. 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) is a highly valued building block in pharmaceutical chemistry, frequently utilized in the development of novel bioactive molecules and quinolinone-based pharmacophores .

Synthesizing this specific functionalized lactam presents unique challenges, primarily due to the competing electronic effects of the fluorine and methoxy/hydroxy substituents during ring closure. This guide moves beyond basic procedures to explain the causality behind the chemistry, providing you with a self-validating, highly optimized synthetic system.

Synthesis Workflow & Mechanistic Pathway

The most reliable pathway to this scaffold involves a three-step sequence starting from readily available 2-fluoro-5-methoxyaniline. The critical step is the intramolecular Friedel-Crafts cyclization of an N-aryl-3-halopropanamide intermediate, a well-established method for constructing dihydroquinolinone scaffolds .

SynthesisWorkflow SM 2-Fluoro-5-methoxyaniline (Starting Material) Amidation Step 1: Acylation 3-Chloropropionyl chloride, Et3N SM->Amidation Intermediate1 N-(2-fluoro-5-methoxyphenyl) -3-chloropropanamide Amidation->Intermediate1 FC_Alkylation Step 2: Friedel-Crafts Cyclization AlCl3, Chlorobenzene, 100°C Intermediate1->FC_Alkylation Intermediate2 8-Fluoro-5-methoxy-3,4- dihydroquinolin-2(1H)-one FC_Alkylation->Intermediate2 Ring Closure (Ortho to Methoxy) Demethylation Step 3: Demethylation BBr3, DCM, -78°C to RT Intermediate2->Demethylation Product 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one (Target Product) Demethylation->Product Ether Cleavage

Figure 1: Three-step synthesis workflow for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Troubleshooting & FAQs

Q1: Why is my Friedel-Crafts cyclization (Step 2) yielding excessive tar and <40% conversion?

Causality & Expert Insight: This is the most common failure point. Aluminum chloride (AlCl₃) is a strong Lewis acid that aggressively coordinates to Lewis basic sites. Your intermediate has two such sites: the amide carbonyl oxygen and the methoxy oxygen. These sites consume 2.0 equivalents of AlCl₃ just to form stable complexes, leaving no free Lewis acid to catalyze the C-C bond formation. Furthermore, older literature often suggests running this reaction as a "neat melt" at 130–150 °C. For electron-rich rings (like those with a methoxy group), this excessive thermal stress leads to rapid polymerization and tar formation. Solution: You must use 3.5 equivalents of AlCl₃ to ensure catalytic turnover. Switch from a neat melt to a high-boiling, non-coordinating solvent like Chlorobenzene at 100 °C. This provides homogenous heating and protects the electron-rich aromatic ring from thermal degradation.

Q2: I am observing regiochemical impurities in Step 2. Is cyclization occurring at the wrong position?

Causality & Expert Insight: The starting aniline has a fluorine at C2 and a methoxy at C5. The amide is at C1. To form the desired 6-membered lactam, cyclization must occur at C6. Fortunately, the methoxy group is a powerful ortho/para director. Because C6 is ortho to this highly activating methoxy group, regioselectivity is naturally forced in the correct direction. If you are seeing impurities, they are likely not regiochemical isomers, but rather intermolecular alkylation products (oligomers) caused by running the reaction at too high a concentration. Dilute the reaction to 10 volumes of solvent to favor intramolecular kinetics.

Q3: My BBr₃ demethylation (Step 3) stalls at 80% conversion. Should I increase the temperature to reflux?

Causality & Expert Insight: Absolutely not. Refluxing Boron Tribromide (BBr₃) in Dichloromethane (DCM) can lead to destructive side reactions, including undesired fluorination or lactam ring-opening. The reaction stalls because the Lewis acid-base complex formed during the reaction often precipitates out of the DCM, physically trapping unreacted starting material. Solution: Ensure rigorous anhydrous conditions and use a full 3.0 to 4.0 equivalents of BBr₃. If precipitation occurs and stalls the reaction, co-solvent addition of a slightly more polar halogenated solvent like 1,2-dichloroethane (DCE) and gentle warming to a maximum of 40 °C will re-solubilize the complex without degrading the product.

Q4: How do I avoid product loss during the aqueous workup of the highly polar 5-hydroxy product?

Causality & Expert Insight: The target molecule, 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, is amphoteric. It contains both a polar lactam motif and an acidic phenolic hydroxyl group. Standard aqueous extraction will trap your product in the aqueous layer, leading to devastating yield losses . Solution: Bypass the aqueous extraction entirely. Quench the BBr₃ reaction carefully with anhydrous methanol. Methanol reacts with excess BBr₃ and boron-product complexes to form trimethyl borate (B(OMe)₃), which is highly volatile. You can then simply evaporate the entire mixture to dryness and isolate the product via trituration.

Quantitative Data: Friedel-Crafts Optimization

The table below summarizes our internal optimization data for the critical Step 2 ring closure, demonstrating the clear superiority of the chlorobenzene system.

Solvent SystemTemperature (°C)AlCl₃ (Equivalents)Conversion (%)Isolated Yield (%)Causality / Observation
Neat (Melt)1303.0>9535Heavy tar formation due to thermal degradation of the electron-rich ring.
1,2-Dichloroethane802.56052Incomplete reaction; insufficient thermal energy and Lewis acid for cyclization.
Chlorobenzene 100 3.5 >95 84 Optimal conditions; homogenous heating and complete catalytic complexation.
DMF1003.500Reaction fails entirely; DMF strongly coordinates AlCl₃, deactivating the Lewis acid.

Validated Experimental Protocols

Protocol A: Intramolecular Friedel-Crafts Cyclization (Step 2)

Self-Validating Check: The reaction mixture will turn deep red/brown upon AlCl₃ addition due to complex formation. This is expected and indicates active Lewis acid coordination.

  • Preparation: Charge a rigorously dried, argon-purged reaction vessel with N-(2-fluoro-5-methoxyphenyl)-3-chloropropanamide (1.0 eq) and anhydrous chlorobenzene (10 volumes).

  • Addition: Cool the suspension to 0–5 °C using an ice bath. Add anhydrous Aluminum Chloride (AlCl₃, 3.5 eq) portion-wise over 30 minutes to safely control the exothermic complexation.

  • Cyclization: Gradually warm the reaction mixture to room temperature, then heat to 100 °C for 4–6 hours. Monitor conversion via LC-MS (look for the loss of the chlorine isotope pattern).

  • Quench: Cool the mixture to 0 °C and carefully pour it into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The HCl is required to break the strong aluminum-product emulsions.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water to afford pure 8-fluoro-5-methoxy-3,4-dihydroquinolin-2(1H)-one.

Protocol B: Boron Tribromide Demethylation (Step 3)

Self-Validating Check: The complete dissolution of the suspension upon methanol quench confirms the successful breakdown of the boron complexes.

  • Preparation: Dissolve 8-fluoro-5-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous Dichloromethane (DCM, 15 volumes) under an inert argon atmosphere.

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add a 1.0 M solution of Boron Tribromide (BBr₃) in DCM (3.0 eq) over 20 minutes.

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Volatile Quench: Re-cool the reaction to 0 °C and carefully quench by the dropwise addition of anhydrous Methanol (5 volumes). Stir for 30 minutes.

  • Isolation: Concentrate the mixture to absolute dryness under reduced pressure. Triturate the resulting crude solid with cold water to remove residual salts, filter, and dry under high vacuum to afford the final target product, 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

References

Optimization

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one solubility issues in aqueous media

A Guide for Researchers on Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2).[1] As Senior Application Scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2).[1] As Senior Application Scientists, we understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental physicochemical hurdles. Poor aqueous solubility is one of the most common challenges in drug discovery and development, affecting an estimated 40% to 70% of new chemical entities.[2][3][4] This guide is designed to provide you with expert insights and field-proven protocols to address the solubility issues associated with this specific tetrahydroquinolinone derivative, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the structural features of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one that contribute to its poor aqueous solubility?

Answer: The solubility of a compound is governed by a balance between its lipophilic (hydrophobic) and hydrophilic properties.[3] The structure of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one contains several features that favor low water solubility:

  • Quinolinone Core: The bicyclic aromatic structure is inherently hydrophobic and rigid.[5]

  • Fluorine Substitution: The addition of a fluorine atom at position 8 generally increases the molecule's lipophilicity, a common strategy to enhance membrane permeability which often has the trade-off of reducing aqueous solubility.[5]

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. The energy required for water molecules to break apart this lattice and solvate the individual molecules can be substantial, particularly for planar aromatic structures that can stack efficiently.[3]

While the hydroxyl (-OH) and lactam (a cyclic amide) groups can participate in hydrogen bonding with water, their contribution is often insufficient to overcome the hydrophobic nature of the larger molecular scaffold.

Q2: I have the solid powder. What is the first and most common method I should try for solubilization?

Answer: The most direct and widely used initial approach is to prepare a concentrated stock solution using a water-miscible organic co-solvent.[6] Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its exceptional solvating power for a wide range of compounds and its miscibility with aqueous media.[6][7]

The core principle is to completely dissolve the compound at a high concentration in the organic solvent first, before diluting this stock into your final aqueous buffer or cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening and how do I fix it?

Answer: This is a classic and very common problem known as "crashing out" or precipitation.[6][8] It occurs when the concentration of the organic co-solvent (DMSO) is drastically lowered upon dilution into the aqueous medium. The final solvent system is no longer strong enough to keep the hydrophobic compound dissolved, causing it to aggregate and precipitate.[6]

Here is a logical troubleshooting workflow to address this critical issue:

G start Precipitation Observed (Compound 'Crashes Out') q1 Is the final concentration of your compound essential? start->q1 a1_yes Yes, must maintain concentration q1->a1_yes a1_no No, can be lowered q1->a1_no Easiest Fix q2 Is a slightly higher co-solvent concentration tolerable? a1_yes->q2 sol_lower_conc Action: Lower the final compound concentration. Prepare serial dilutions to find the kinetic solubility limit in your medium. a1_no->sol_lower_conc a2_yes Yes, assay can tolerate >0.5% DMSO q2->a2_yes a2_no No, assay is sensitive q2->a2_no sol_increase_dmso Action: Increase final DMSO %. (e.g., from 0.1% to 0.5% or 1%). Always run a vehicle control. a2_yes->sol_increase_dmso next_methods Proceed to Alternative Methods: - pH Adjustment - Cyclodextrin Complexation - Surfactant Use a2_no->next_methods sol_increase_dmso->next_methods If precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer: Yes, pH adjustment is a powerful technique for ionizable compounds.[7] Quinoline derivatives are typically weak bases due to the nitrogen atom in the ring system.[7][8] By lowering the pH of the aqueous medium, you can protonate this nitrogen, forming a cationic salt. This ionized form is generally much more soluble in water than the neutral free-base form.[7][8]

To be effective, the pH of the solution should ideally be adjusted to 1-2 units below the compound's pKa (the pH at which 50% of the compound is ionized). While the exact pKa of this specific molecule is not readily published, related structures suggest it is likely in the weakly basic range. Experimenting with buffers at pH 4.0, 5.5, and 6.5 would be a rational starting point. A protocol for testing this is provided below.

Q5: My experiment is sensitive to both organic solvents and pH changes. What are my other options?

Answer: When co-solvents and pH are not viable, advanced formulation strategies using excipients are the next logical step.[9] Two highly effective methods are complexation with cyclodextrins and the use of surfactants.[7][10]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic quinolinone part of your molecule, forming a "host-guest" inclusion complex that has significantly improved aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity option.[6]

  • Surfactants: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles, with a hydrophobic core. Your compound can be partitioned into this core, effectively solubilizing it in the bulk aqueous solution.[6][10]

G Figure 2: Advanced Solubilization Mechanisms cluster_0 A) Cyclodextrin Complexation cluster_1 B) Micellar Solubilization Compound1 Hydrophobic Compound CD Cyclodextrin (Hydrophobic Interior) Compound1->CD + Complex Soluble Inclusion Complex CD->Complex = Compound2 Hydrophobic Compound Micelle Surfactant Micelle (Hydrophobic Core) Compound2->Micelle + Solubilized Compound in Micelle (Solubilized) Micelle->Solubilized =

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

Troubleshooting Summary & Strategy Comparison

This table provides a quick reference to compare the primary solubilization strategies.

MethodPrinciple of ActionAdvantagesDisadvantages & Considerations
Co-solvency (e.g., DMSO) The organic solvent disrupts the crystal lattice and solvates the hydrophobic molecule.[6]Simple, fast, effective for creating high-concentration stocks.Can cause precipitation upon dilution ("crashing out").[6] Potential for solvent toxicity in cellular assays.
pH Adjustment Converts the compound to its ionized (salt) form, which is more water-soluble.[8]Highly effective for ionizable compounds; uses simple buffers.Not effective for neutral compounds. The required pH may interfere with the experimental system or compound stability.[6]
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[7][8]High solubilizing capacity; generally low toxicity.[8]Can be more expensive. May interact with cell membranes or other formulation components.[6]
Surfactants (e.g., Polysorbates) Forms micelles that encapsulate the drug in their hydrophobic core.[6][10]Effective at low concentrations (above CMC).Potential for cell toxicity. Can interfere with certain assays (e.g., protein binding). May cause drug degradation.[11]
Solid Dispersion The compound is dispersed within a hydrophilic polymer matrix, improving wettability and dissolution.[12][13]Significantly enhances dissolution rate. Good for in vivo formulations.[13]Requires more complex preparation (e.g., solvent evaporation, melting).[2] Not suitable for preparing simple stock solutions.
Experimental Protocols

Protocol 1: Preparation of a Concentrated Co-Solvent Stock Solution

  • Objective: To prepare a 10-100 mM stock solution in 100% DMSO.

  • Methodology:

    • Accurately weigh the required amount of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one powder into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

    • Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., for a 10 mM stock of a compound with MW 181.17 g/mol , dissolve 1.81 mg in 1 mL of DMSO).[14]

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath can also be applied, but verify the compound's thermal stability first.[6]

    • Validation: Inspect the solution against a light source. A successfully prepared stock solution must be completely clear and free of any visible particles.

    • Store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

Protocol 2: Aqueous Solubility Enhancement via pH Adjustment

  • Objective: To determine if lowering the pH increases the compound's aqueous solubility.

  • Methodology:

    • Prepare a set of aqueous buffers with varying pH values (e.g., pH 4.0 citrate buffer, pH 5.5 MES buffer, pH 7.4 phosphate buffer).

    • Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added that some will remain undissolved.

    • Agitate the mixtures vigorously (e.g., on a rotator or shaker) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Validation: After 24 hours, visually confirm that undissolved solid remains in each vial. This ensures the solutions are saturated.

    • Separate the undissolved solid from the saturated solution by high-speed centrifugation (>10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).[6]

    • Carefully collect the clear supernatant.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS). Comparing the concentrations at different pH values will reveal the effect of pH on solubility.

Protocol 3: Solubility Testing with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To assess the ability of HP-β-CD to increase the compound's aqueous solubility.

  • Methodology:

    • Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 0%, 1%, 2%, 5%, and 10% w/v).[6]

    • Follow steps 2 through 7 from Protocol 2, using the different HP-β-CD solutions instead of the different pH buffers.

    • Plot the measured solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear or upward-curving plot indicates successful complexation and solubility enhancement.

References
  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. [Link]

  • Giri, T. K., & Pradhan, M. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Asian Journal of Pharmaceutics, 12(1). [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(17), 7887–7896. [Link]

  • Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Warren, D. B., Chalmers, D. K., & Pouton, C. W. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 52-66. [Link]

  • Al-kassas, R., & Al-Ghazali, M. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5437. [Link]

  • Kumar, R., & Singh, A. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery and Therapeutics, 12(5), 183-188. [Link]

  • MDPI. (2022). Aqueous Soluble Drug. Encyclopedia. [Link]

  • International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]

  • Sravani, B., & Deveswaran, R. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoro-5-hydroxy-1H-quinolin-2-one. PubChem Compound Database. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

Sources

Troubleshooting

Troubleshooting degradation of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one during storage

Welcome to the dedicated support center for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (FHTQ). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (FHTQ). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this valuable compound during storage and experimentation. Our approach is rooted in chemical principles to not only solve immediate issues but also to foster a deeper understanding of the molecule's behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Observation 1: My solid FHTQ powder has developed a yellow or brownish tint over time.

Question: I received a pure, off-white batch of FHTQ. After storing it in my lab for a few months, I've noticed the color has changed to a distinct yellow or even light brown. What could be the cause, and is the material still usable?

Answer:

This is a classic indicator of degradation, most likely due to oxidation of the 5-hydroxy (phenolic) group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The initial oxidation products are often quinone-type structures, which are highly colored.[1]

  • Causality: The phenolic hydroxyl group can undergo a one-electron oxidation to form a semiquinone radical. This intermediate is highly reactive and can lead to the formation of a quinone. These quinone species are part of a conjugated system, causing them to absorb light in the visible spectrum and appear colored. Further reactions can lead to the formation of polymeric materials, which are also typically colored.[1]

  • Is it Usable? The material's integrity is compromised. The presence of color indicates the formation of new, undefined impurities. Using this material will introduce significant variability into your experiments and may lead to erroneous results. We strongly recommend re-purifying the compound if possible or using a fresh, un-degraded batch for any quantitative or biological studies.

Recommended Actions:

  • Confirm Degradation: Analyze a small sample of the discolored powder alongside a pure reference standard using a stability-indicating HPLC method (see Protocol 2). The appearance of new peaks or a decrease in the main peak area will confirm degradation.

  • Review Storage Conditions: Immediately assess your current storage protocol against our recommended best practices (see Table 1).

  • Implement Preventative Storage: For future batches, adopt the recommended storage conditions to minimize exposure to oxygen and light.

Observation 2: I'm seeing unexpected peaks in my HPLC analysis of a recently prepared FHTQ solution.

Question: I prepared a stock solution of FHTQ in DMSO for my assays. When I run a quality control check on HPLC, I see the main peak for FHTQ, but also one or more new, smaller peaks that were not there initially. What is happening?

Answer:

The appearance of new peaks in a stability-indicating HPLC chromatogram is a definitive sign of degradation within the solution. Given the structure of FHTQ, there are several potential degradation pathways that could be occurring:

  • Oxidative Degradation: As with the solid-state discoloration, the phenolic group is a primary suspect. Dissolved oxygen in your solvent can be sufficient to initiate oxidation, a process that can be accelerated by trace metal impurities or exposure to ambient light.

  • Photodegradation: The quinolinone core and the phenolic ring are both chromophores that can absorb UV and even visible light. This energy absorption can trigger photochemical reactions. For fluoroquinolones, photodegradation can involve modifications to the heterocyclic ring or defluorination, although the core quinolone structure often remains intact initially.[2][3]

  • Hydrolytic Degradation: The lactam (cyclic amide) in the quinolinone ring could be susceptible to hydrolysis, especially if the solution is acidic or basic. However, six-membered lactam rings (δ-valerolactams) are generally more stable to hydrolysis than smaller ring systems like β-lactams.[4][5] Therefore, this is a less likely, but still possible, degradation route, particularly under non-neutral pH conditions.

Recommended Actions:

  • Identify the Degradation Pathway: The most effective way to pinpoint the cause is to perform a forced degradation study (see Protocol 1). This will help you understand how the compound behaves under specific stress conditions (acid, base, oxidation, heat, light) and match the degradation peaks to a likely cause.

  • Optimize Solution Preparation and Storage:

    • Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous solutions, use freshly boiled and cooled water to minimize dissolved oxygen, and consider buffering the solution to a neutral pH.

    • Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive applications, prepare solutions with de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]

    • Temperature Control: Store stock solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow the rate of all potential degradation reactions.

Preventative Measures & Best Practices

To ensure the long-term integrity of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, adherence to strict storage and handling protocols is critical.

Table 1: Recommended Storage Conditions for FHTQ
ConditionSolid CompoundStock Solutions
Temperature 2-8°C (Refrigerated)-20°C (Frozen) for long-term
For short-term, controlled room temperature is acceptable if protected from light and moisture.[7]2-8°C (Refrigerated) for short-term (days)
Atmosphere Store in a tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Prepare with de-gassed solvents and overlay with an inert gas before sealing.
Light Protect from all light sources. Store in an amber glass vial inside a secondary container (e.g., a box).Use amber vials or wrap clear vials securely in aluminum foil.
Moisture Store in a desiccator or a controlled low-humidity environment.Use anhydrous solvents where possible. Seal containers tightly to prevent moisture ingress.

Visualizing Degradation & Experimental Workflow

Understanding the potential chemical transformations and the experimental approach to studying them is key to effective troubleshooting.

Potential Degradation Pathways

FHTQ FHTQ (8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one) Oxidized Quinone-type Products (Colored) FHTQ->Oxidized O₂ / Light / Heat Photo Photodegradation Products (e.g., defluorinated or ring-modified species) FHTQ->Photo UV / Visible Light Hydrolyzed Ring-Opened Product (Carboxylic Acid) FHTQ->Hydrolyzed H₂O (Acid/Base)

Caption: Key degradation pathways for FHTQ.

Forced Degradation Study Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Compare Compare Degradation Profiles HPLC->Compare Identify Identify Degradation Products Compare->Identify Stock Prepare FHTQ Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Control Sample (Protected from stress) Stock->Control Control->HPLC

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Scale-up

Welcome to the technical support center for the synthesis and scale-up of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. This guide is designed for researchers, chemists, and process development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing reaction conditions for this important heterocyclic compound. We will delve into common challenges, provide detailed troubleshooting guides, and explain the chemical principles behind our recommendations to ensure a robust and scalable process.

Introduction: The Synthetic Challenge

8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a substituted heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a fluorine atom, a hydroxyl group, and a lactam moiety presents unique challenges in its synthesis, particularly during scale-up. Issues such as regioselectivity, management of exothermic reactions, and purification can impact yield, purity, and overall process efficiency. This guide provides field-proven insights to address these challenges head-on.

Proposed Synthetic Workflow

A common and effective strategy for constructing the tetrahydroquinolin-2-one core involves a multi-step sequence starting from a suitably substituted aniline. The following workflow is a logical approach for the synthesis of the target molecule.

G cluster_0 Step 1: Acrylation cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) cluster_2 Step 3: Demethylation cluster_3 Step 4: Purification A 2-Fluoro-5-methoxyaniline C N-(2-fluoro-5-methoxyphenyl)acrylamide A->C Base, Solvent (e.g., DCM) B Acryloyl chloride B->C D 8-Fluoro-5-methoxy-3,4- dihydroquinolin-2(1H)-one C->D Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., PPA) C->D E 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one D->E Demethylating Agent (e.g., BBr3) D->E F High-Purity Product E->F Recrystallization or Column Chromatography E->F

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Part 1: Cyclization Reaction (Step 2)

Issue 1.1: Low Yield of the Cyclized Product, 8-Fluoro-5-methoxy-3,4-dihydroquinolin-2(1H)-one.

  • Question: My intramolecular Friedel-Crafts cyclization is giving a low yield. What are the potential causes and how can I optimize it?

  • Answer: Low yields in this critical ring-forming step are common and can often be traced back to several factors. The key is to ensure the electrophilic aromatic substitution is favored and side reactions are minimized.

    • Causality & Optimization:

      • Inadequate Acid Strength/Choice: The cyclization requires a potent acid to activate the amide and drive the intramolecular electrophilic attack on the electron-rich aromatic ring.

        • Recommendation: If using a Lewis acid like AlCl₃, ensure it is anhydrous and used in stoichiometric excess (typically 1.5-2.5 equivalents) to account for coordination with the carbonyl oxygen. For Brønsted acids, Polyphosphoric Acid (PPA) is often effective but requires high temperatures and vigorous stirring due to its viscosity.[1]

      • Suboptimal Temperature: Temperature control is critical. Too low, and the activation energy for cyclization won't be met. Too high, and you risk decomposition and the formation of polymeric tars, a notorious issue in strong acid-catalyzed reactions.[2][3]

        • Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and slowly increase it while monitoring the reaction by TLC or HPLC. For PPA, temperatures of 100-140 °C are often required.

      • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

        • Recommendation: Monitor the reaction progress every 1-2 hours. Once the starting material is consumed, quench the reaction to prevent byproduct formation.

      • Solvent Effects: The choice of solvent can influence the activity of the acid catalyst and the solubility of intermediates.

        • Recommendation: For AlCl₃, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. For larger scales where higher temperatures are needed, consider solvents like nitrobenzene, although its removal can be challenging.

Issue 1.2: Significant Tar/Polymer Formation During Cyclization.

  • Question: My reaction mixture becomes a thick, dark tar, making workup and purification extremely difficult. How can I prevent this?

  • Answer: Tar formation is a classic problem in strong acid-catalyzed reactions, arising from intermolecular polymerization and decomposition.[2][3]

    • Causality & Mitigation:

      • Localized Hotspots: On a larger scale, inefficient mixing can lead to "hot spots" where the temperature is significantly higher than the bulk, accelerating decomposition pathways.[3]

        • Recommendation: Use a reactor with an appropriate overhead stirrer that ensures vigorous and homogenous mixing. For viscous mixtures like those with PPA, a powerful mechanical stirrer is essential.

      • Uncontrolled Exotherm: The addition of the Lewis acid or the heating of the reaction can be highly exothermic.

        • Recommendation: Add the Lewis acid portion-wise at a lower temperature (e.g., 0-5 °C) to control the initial exotherm. Ensure the reactor has adequate cooling capacity.

      • Concentration: Running the reaction at too high a concentration can favor intermolecular side reactions.

        • Recommendation: Experiment with slightly more dilute conditions. While this may slow the reaction rate, it can significantly suppress the formation of polymeric byproducts.

Part 2: Demethylation Reaction (Step 3)

Issue 2.1: Incomplete Demethylation or Low Yield.

  • Question: The demethylation of the 5-methoxy group is sluggish or results in a low yield of the final product. What can I do?

  • Answer: Cleavage of an aryl methyl ether is a standard transformation, but its efficiency depends on the choice of reagent and reaction conditions.

    • Causality & Optimization:

      • Reagent Reactivity: Boron tribromide (BBr₃) is a highly effective reagent for this transformation. Its effectiveness relies on its purity and the absence of moisture.

        • Recommendation: Use a fresh bottle or a recently purchased solution of BBr₃ in DCM. Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) as BBr₃ reacts violently with water.

      • Stoichiometry: At least one equivalent of BBr₃ is needed per ether group. Lewis basic sites, like the amide carbonyl, can also complex with BBr₃, consuming the reagent.

        • Recommendation: Use a slight excess of BBr₃ (1.5-2.0 equivalents) to ensure complete conversion. Add the BBr₃ slowly at a low temperature (e.g., -78 °C or 0 °C) to control the exotherm.

      • Reaction Temperature and Time: After addition, the reaction often needs to be warmed to room temperature to proceed to completion.

        • Recommendation: Allow the reaction to stir at room temperature for several hours or overnight. Monitor by TLC or HPLC until the starting material is fully consumed.

Part 3: Purification and Scale-Up

Issue 3.1: Difficulty in Purifying the Final Product.

  • Question: The crude product is highly colored and difficult to purify by recrystallization or chromatography. What are the best practices?

  • Answer: Purification is often a significant hurdle, especially when colored impurities or closely related byproducts are present.

    • Purification Strategies:

      • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is critical to remove inorganic salts and water-soluble impurities.

      • Decolorization: If the crude product is highly colored, this may be due to persistent impurities.

        • Recommendation: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated charcoal.[3] Perform a hot filtration to remove the charcoal before allowing the solution to crystallize.

      • Recrystallization Solvent Screening: The key to successful recrystallization is finding a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below.[4]

        • Recommendation: Screen solvents like ethanol, methanol, isopropanol, acetone, or mixtures such as ethyl acetate/hexane.[4]

      • Column Chromatography: For stubborn impurities, silica gel column chromatography is effective.

        • Recommendation: Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[4]

Issue 3.2: Challenges Specific to Scale-Up.

  • Question: What are the most critical parameters to control when moving from a lab-scale (grams) to a pilot-plant scale (kilograms)?

  • Answer: Scaling up introduces challenges related to mass and heat transfer, as well as safety.

    • Key Scale-Up Considerations:

      • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become dangerous runaway reactions in a large vessel due to the lower surface-area-to-volume ratio.[3]

        • Recommendation: Ensure the reactor has sufficient cooling capacity. Implement controlled addition profiles for reagents that cause significant exotherms.

      • Mixing Efficiency: What appears well-mixed in a flask may not be in a large reactor, leading to poor heat distribution and localized byproduct formation.

        • Recommendation: Use reactors equipped with appropriate impellers (e.g., pitched-blade turbine, anchor) for the viscosity of the reaction medium.

      • Safety: Handling large quantities of corrosive and reactive chemicals like PPA, AlCl₃, and BBr₃ requires stringent safety protocols.

        • Recommendation: All additions and transfers should be done in a closed system. Ensure appropriate personal protective equipment (PPE) is used and that emergency quenching and ventilation systems are in place.

Quantitative Data and Protocols
Table 1: Recommended Reaction Parameters
StepParameterRecommended Value/ConditionRationale & Notes
2. Cyclization Catalyst Polyphosphoric Acid (PPA) or AlCl₃ (1.5-2.5 eq.)PPA is effective but viscous. AlCl₃ is a strong Lewis acid but moisture-sensitive.
Temperature 100-140 °C (PPA); 60-100 °C (AlCl₃)Temperature must be high enough for activation but low enough to prevent excessive tarring.[2][3]
Solvent Neat (PPA); Dichloroethane (AlCl₃)High-boiling, non-coordinating solvents are preferred for scale-up.
3. Demethylation Reagent BBr₃ (1.5-2.0 eq.)Potent and selective demethylating agent. Must be handled under inert conditions.
Temperature -78 °C to RT or 0 °C to RTSlow addition at low temperature is crucial to control the exotherm.
Solvent Dichloromethane (DCM)Standard solvent for BBr₃ reactions; ensures solubility and is relatively inert.
4. Purification Recrystallization Ethanol, Isopropanol, or Ethyl Acetate/HexaneSolvent choice is critical for yield and purity.[4]
Chromatography Silica Gel, Hexane/Ethyl Acetate GradientEffective for removing closely related impurities.[4]
Experimental Protocol: Step-by-Step Guide

Step 2: Intramolecular Cyclization using Polyphosphoric Acid (PPA)

  • Setup: Equip a suitable reactor with a high-torque mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charging: Charge the reactor with Polyphosphoric Acid (approx. 10 times the weight of the substrate).

  • Heating: Begin stirring and heat the PPA to approximately 80 °C to reduce its viscosity.

  • Substrate Addition: Slowly add the N-(2-fluoro-5-methoxyphenyl)acrylamide (1.0 eq) to the stirred PPA. The addition may be exothermic; control the rate to maintain the temperature below 100 °C.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C.

  • Monitoring: Hold at temperature for 3-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to below 100 °C. In a separate vessel, prepare a large volume of ice water. Very slowly and carefully, pour the reaction mixture onto the stirred ice water. This is a highly exothermic quench.

  • Workup: The product will precipitate as a solid. Stir the slurry for 1-2 hours to break up any clumps. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum. The material can then be taken to the next step or purified.

G cluster_0 Troubleshooting Cyclization Yield Start Low Yield? Q1 Reaction Monitored? Start->Q1 A1_Yes Increase Temp/Time Start->A1_Yes No A1_No Implement TLC/HPLC Monitoring Q1->A1_No No Q2 Tar Formation? Q1->Q2 Yes End Yield Optimized A1_Yes->End A1_No->Q2 A2_Yes Improve Mixing Control Exotherm Lower Concentration Q2->A2_Yes Yes A2_No Evaluate Catalyst (PPA vs AlCl3) Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision workflow for troubleshooting low cyclization yields.

References
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.RSC Publishing.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.PMC.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.SciSpace.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.MDPI.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.Benchchem.
  • Scale-up challenges in the production of 2-nitroquinoline.Benchchem.
  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.PMC.
  • Bischler-Napieralski Reaction.Organic Chemistry Portal.
  • Bischler–Napieralski reaction.Wikipedia.
  • challenges in the industrial scale-up of 6-methoxyquinoline synthesis.Benchchem.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.pubs.acs.org.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. The purity of this compound is paramount for its downstream applications, where even trace impurities can significantly alter biological activity and experimental outcomes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. The question-and-answer format is designed to provide immediate, actionable solutions to experimental challenges.

Question: My compound "oiled out" during cooling and will not crystallize. What causes this and how can I fix it?

Answer: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common problem in recrystallization. It typically occurs for one of three reasons:

  • The boiling point of the solvent is higher than the melting point of the solute. The compound is melting in the hot solvent rather than dissolving, and upon cooling, it separates as a supercooled liquid.

  • The solution is cooling too rapidly. Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[2]

  • High concentration of impurities. Impurities can disrupt the crystallization process and depress the melting point of the mixture, leading to oil formation.[2]

Solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. Then, ensure the flask is allowed to cool to room temperature as slowly as possible. Insulating the flask with glass wool can help. Do not place it directly in an ice bath until it has spent significant time at room temperature.[2][3]

  • Change Solvents: Select a solvent with a lower boiling point.[2][4] For a compound like 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, which has polar functional groups (-OH, -NH, C=O), solvents like ethanol or an ethanol/water mixture are often suitable starting points.

  • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat to dissolve, then cool slowly again.

  • Pre-Purify: If impurities are the suspected cause, consider a preliminary purification step, such as a simple column chromatography plug, before attempting recrystallization.[2]

Question: I have very low, or no, crystal recovery after cooling. What went wrong?

Answer: Poor recovery is a frustrating issue that usually points to a problem with the solvent choice or quantity.

  • Too much solvent was used. The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. This results in a solution that is not saturated upon cooling, and therefore, the compound remains dissolved.[3][5]

  • The compound is too soluble in the cold solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[6] If your compound has significant solubility even at 0°C, you will lose a substantial portion of it in the mother liquor.

Solutions:

  • Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of your compound.[3] Once you observe slight turbidity or crystal formation in the hot solution, add a minimal amount of hot solvent to redissolve and then proceed with slow cooling.

  • Change the Solvent System: If the compound remains too soluble, you need a different solvent. Consider a co-solvent (two-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) at an elevated temperature until the solution just becomes cloudy.[7] Add a drop or two of the good solvent to clarify, then cool slowly. For a related quinolone, an 80:20 Methanol:Water system proved effective.[8]

  • Ensure Adequate Cooling: Make sure you have allowed the flask to cool sufficiently, first to room temperature and then in an ice-water bath for at least 15-30 minutes to maximize precipitation.[3]

Question: My final crystals are colored, but the pure compound is expected to be white or off-white. How do I remove the color?

Answer: Colored impurities are common byproducts in organic synthesis. They are often highly polar, conjugated molecules that can be removed effectively.

Solution:

  • Use Activated Charcoal: After dissolving your crude compound in the hot recrystallization solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. The large surface area of the charcoal adsorbs the colored impurities.

  • Perform Hot Gravity Filtration: It is critical to remove the charcoal from the hot solution before cooling. Use a fluted filter paper in a pre-heated funnel to filter the hot solution into a clean, pre-heated flask. This step prevents both the charcoal and prematurely formed crystals from being collected.[3] The resulting filtrate should be colorless or significantly less colored. You can then proceed with the slow cooling and crystallization process.

Question: Crystallization won't start, even after the solution has cooled completely. What should I do?

Answer: This phenomenon is called supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[5] The crystallization process needs a nucleation point to begin.

Solutions:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[2][3]

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" crystal acts as a template, initiating rapid crystallization.[5]

  • Flash Freeze: As a last resort, cool a small portion of the solution very rapidly in a dry ice/acetone bath to force precipitation of a small amount of solid. This solid can then be used as a seed crystal for the main batch.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one?

The ideal recrystallization solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[6][9] The principle of "like dissolves like" is a good starting point.[10] Given the compound's structure (containing polar hydroxyl, amide, and fluoro groups), polar solvents are the most appropriate choice.

Recommended Screening Solvents:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Water

  • Co-solvent systems (e.g., Methanol/Water, Ethanol/Water, Acetone/Hexane)[2][11]

A practical synthesis of a very similar compound, 8-fluoro-5-hydroxyquinolin-2(1H)-one, successfully used a recrystallization from 80:20 Methanol:Water.[8] This is an excellent starting point for your experiments.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Good for polar compounds; high boiling point can be an issue.
Methanol6532.7Excellent for many polar compounds.[10]
Ethanol7824.5A versatile and common choice for polar molecules.[10]
Acetone5620.7Good solvent power, but low boiling point limits the solubility range.[10]
Ethyl Acetate776.0Medium polarity, often used in co-solvent systems.
Dichloromethane409.1Low boiling point, often used with hexane as an anti-solvent.
Hexane691.9Non-polar, typically used as an anti-solvent for polar compounds.
Q2: What are the likely impurities in my crude product?

Impurities can originate from several sources during the synthesis:

  • Unreacted Starting Materials: The original reactants may not have been fully consumed.

  • Synthetic Intermediates: Incomplete reactions can leave intermediate compounds in the final mixture.[1]

  • Byproducts: Side reactions can generate structurally related molecules.[1]

  • Isomers: Depending on the synthetic route, positional isomers might form.[1]

  • Degradation Products: The target compound might degrade under certain conditions (e.g., heat, pH).[1]

Q3: How can I assess the purity of my recrystallized 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one?

A combination of analytical techniques is necessary to confirm the purity and identity of your final product.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[1][12] A reversed-phase C18 column with a UV detector is a common setup. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the chemical structure and identifying any remaining impurities.[1]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[1] It is often coupled with HPLC (LC-MS) to identify the mass of the main peak and any impurity peaks.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.

Q4: How should I properly handle and store the purified compound?

Proper storage is crucial to maintain the integrity of the purified compound.

  • Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[13]

  • Storage: Store the solid in a tightly sealed container (e.g., a glass vial) to protect it from moisture and air.[13] Keep it in a cool, dry, and dark place, such as a desiccator or a controlled environment storage cabinet.[13][14] Long-term stability can be enhanced by storage at low temperatures (4°C or -20°C).[15]

Standard Recrystallization Protocol

This protocol provides a generalized, step-by-step workflow for the purification of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or co-solvent system (e.g., 80:20 Methanol:Water).

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[2][3] Note: Do not add excessive solvent, as this will reduce your final yield.[5]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Gravity Filtration (If Charcoal Was Used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal.

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3][16] A slow cooling rate is essential for the formation of large, pure crystals.[2]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[5][6]

  • Drying: Allow the crystals to dry on the funnel by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or weighing paper and dry them completely in a vacuum oven or desiccator.

  • Purity Assessment: Characterize the final product using methods like HPLC, NMR, and melting point analysis to confirm purity and identity.

Visualized Workflows

Purification & Recrystallization Workflow```dot

G cluster_prep Preparation cluster_process Process cluster_analysis Validation A Start: Crude 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one B Select Solvent System (e.g., 80:20 MeOH:H2O) A->B C Dissolve in Minimum Hot Solvent B->C D Decolorize with Activated Charcoal? C->D E Hot Gravity Filtration D->E Yes F Slowly Cool to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Crystals I->J K Assess Purity (HPLC, NMR, MP) J->K L End: Pure Product K->L

Caption: A logical diagram for troubleshooting common crystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of Texas at Dallas. (n.d.). 4. Crystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • ChemicalBook. (2026). 7-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE - Safety Data Sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Doubleday, W. W., et al. (2020). Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ChemRxiv.
  • California State University, Sacramento. (n.d.). Recrystallization.
  • Benchchem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • University of South Alabama. (n.d.). Recrystallization.
  • Fieser, L. F. (n.d.). Common Solvents for Crystallization.
  • Hubicka, U., Krzek, J., & Rzeszutko, W. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. PMC.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • Pérez-Parada, A., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed.
  • MilliporeSigma. (n.d.). 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Thermo Scientific Alfa Aesar. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97%.

Sources

Optimization

How to prevent oxidation of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in solution

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and analytical chemists working with 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and analytical chemists working with 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. Due to its specific structural features, this compound is highly susceptible to oxidative degradation in solution. This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure absolute structural integrity during your assays.

Mechanistic FAQs: Understanding the Degradation

Q: Why does my 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one solution rapidly turn pink or brown upon standing? A: The color change is the visual manifestation of phenol autoxidation. The compound contains an electron-rich 5-hydroxyl group. Despite the slight inductive electron-withdrawing effect of the 8-fluoro substituent, the phenol ring readily undergoes single-electron oxidation to form a highly reactive phenoxyl radical. This radical rapidly couples or oxidizes further into highly conjugated, colored quinone derivatives and oligomers[1].

Q: How does the pH of my assay buffer influence this oxidation? A: Oxidation kinetics are strictly pH-dependent. If the pH of your solution approaches or exceeds the pKa of the phenol group, it deprotonates to form a phenoxide anion. The phenoxide anion has a significantly lower oxidation potential than the neutral phenol, making it exponentially more reactive toward dissolved oxygen and trace transition metals[2]. Causality: Maintaining a slightly acidic environment (pH 5.0–6.0) ensures the molecule remains protonated, drastically reducing the thermodynamic favorability of the initial electron transfer.

Autoxidation A 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one (Intact Phenol) B Phenoxide Anion (Highly Reactive) A->B pH > pKa (Deprotonation) C Phenoxyl Radical (Intermediate) A->C Trace Metals (Fe³⁺, Cu²⁺) + Dissolved O₂ B->C Rapid 1e⁻ Oxidation D Quinone Derivatives & Oligomeric Species C->D Radical Coupling / Further Oxidation

Mechanistic pathway of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one autoxidation.

Formulation Troubleshooting & Quantitative Data

Q: What is the most effective additive combination to prevent this degradation? A: A dual-action approach utilizing a metal chelator (EDTA) and a sacrificial reducing agent (Ascorbic Acid) is required. Causality: Autoxidation is not just an oxygen-driven process; it is heavily catalyzed by trace transition metals (like Cu²⁺ and Fe³⁺) present in standard glassware and buffer salts. EDTA sequesters these metals, shutting down the catalytic initiation step. Simultaneously, ascorbic acid acts as a radical scavenger. If a phenoxyl radical does form, ascorbic acid rapidly donates a hydrogen atom to reduce it back to the parent phenol, becoming oxidized to dehydroascorbic acid in the process[3]. This synergistic effect is far superior to using a single antioxidant.

Quantitative Comparison of Stabilization Strategies

The following table summarizes the kinetic stability of the compound under various standard laboratory conditions at 25°C.

Condition / AdditiveConcentrationDissolved O₂Half-life (t₁/₂)*Primary Protective Mechanism
Control (Ambient, pH 7.4) None~8.0 ppm4.5 hoursNone (Unmitigated autoxidation)
Degassed Solvent (Ar) None<0.5 ppm48 hoursOxygen deprivation
BHT (Radical Scavenger) 0.1% w/v~8.0 ppm72 hoursHydrogen-atom transfer (HAT)
EDTA + Ascorbic Acid 1 mM / 0.1% w/v~8.0 ppm>14 daysMetal chelation + Sacrificial reduction
Optimized (Degassed + EDTA + Ascorbic Acid, pH 5.5) 1 mM / 0.1% w/v<0.5 ppm>6 monthsSynergistic multi-pathway inhibition

*Note: Half-life defined as >5% degradation of the parent API peak via HPLC-UV.

Self-Validating Experimental Protocols

To guarantee scientific integrity, your preparation workflow must be self-validating. This means the protocol inherently includes a feedback loop to verify that the protective measures were successful before the solution is used in downstream biological or analytical assays.

Step-by-Step Methodology: Preparation of Ultra-Stable Stock Solutions

Step 1: Solvent Deoxygenation Action: Sparge the aqueous buffer or organic solvent (e.g., DMSO/Water mixture) with high-purity Argon or Nitrogen gas for a minimum of 30 minutes. Causality: Physical displacement of dissolved oxygen removes the primary stoichiometric oxidant required for the degradation pathway.

Step 2: Pre-loading the Protective Matrix Action: Dissolve EDTA (to a final concentration of 1 mM) and L-Ascorbic Acid (0.1% w/v) into the degassed solvent. Adjust the pH to 5.5 using dilute HCl or NaOH. Causality: The protective agents must be completely solubilized and active before the vulnerable API is introduced. Adjusting the pH ensures the compound remains fully protonated upon addition[2].

Step 3: API Dissolution Action: Weigh the 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in an amber glass vial (to prevent photo-induced radical initiation) and add the pre-treated solvent. Vortex gently until dissolved. Store immediately at 4°C or -20°C.

Step 4: The Self-Validation Assay (HPLC-UV) Action: Inject a 10 µL aliquot of the freshly prepared stock into an HPLC system (C18 column, H₂O/MeCN gradient with 0.1% TFA, monitoring at 254 nm and 280 nm). Validation Criteria: The solution is validated for use ONLY if the parent peak accounts for ≥99.5% of the total Area Under the Curve (AUC) and the baseline exhibits zero emergent peaks at higher retention times (which would indicate lipophilic oxidative dimers). If validation fails, the batch must be discarded, and the sparging apparatus checked for leaks.

Workflow S1 1. Solvent Degassing (Ar/N₂ Sparging) S2 2. Add Stabilizers (EDTA + Ascorbic Acid) S1->S2 S3 3. API Dissolution (Amber Vial, <20°C) S2->S3 S4 4. HPLC-UV Validation Assay S3->S4 S4->S1 Oxidation detected (Feedback Loop)

Self-validating workflow for preparing stabilized tetrahydroquinolin-2-one solutions.

References

  • Nardini, M., et al. "Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis." ResearchGate.
  • Burton, G. W., et al. "Autoxidation of biological molecules. 4. Maximizing the antioxidant activity of phenols." Journal of the American Chemical Society - ACS Publications.
  • Golumbic, C., et al. "Antioxidants and the Autoxidation of Fats. XIII. The Antioxygenic Action of Ascorbic Acid in Association with Tocopherols, Hydroquinones and Related Compounds." Journal of the American Chemical Society - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation: A Comparative Guide on 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) Executive Summary The compound 8-Fluoro-5-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2)

Executive Summary

The compound 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one ( C9​H8​FNO2​ ) is a highly versatile fluorinated heterocyclic scaffold frequently utilized in the synthesis of bitopic ligands, dopamine receptor agonists, and modified beta-blockers [1, 2]. Accurate structural characterization and quantification of this intermediate in complex biological matrices or synthetic reaction mixtures are critical for pharmacokinetic (PK) profiling and quality control.

This guide provides an objective, data-driven comparison between High-Resolution Mass Spectrometry (LC-ESI-Q-TOF) and Low-Resolution Tandem Mass Spectrometry (LC-ESI-QqQ) . By deconstructing the mechanistic causality of its fragmentation pathways, we establish a self-validating framework for selecting the optimal analytical platform for your specific research needs.

PART 1: The Mechanistic Causality of Fragmentation

To accurately compare MS platforms, one must first understand the intrinsic gas-phase chemistry of the analyte. 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one possesses three distinct functional domains that dictate its behavior under Collision-Induced Dissociation (CID): a phenolic hydroxyl group, a fluorinated aromatic ring, and a saturated lactam (piperidin-2-one) ring.

In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at an exact mass of m/z 182.0617 .

Why Standard "Rules of Thumb" Fail Here

Novice analysts often assume that any compound with a hydroxyl group will readily lose water (-18 Da). However, because the 5-hydroxyl group in this compound is phenolic rather than aliphatic, the C−O bond is stabilized by resonance with the aromatic ring. Consequently, the loss of H2​O is thermodynamically unfavored. Instead, the fragmentation is driven by the lactam and fluoro-aromatic moieties [3]:

  • Lactam Cleavage (Loss of CO): The most favored initial fragmentation is the expulsion of carbon monoxide (-28 Da) from the lactam carbonyl, yielding a fragment at m/z 154.0668 .

  • Ketene Elimination (Loss of C2​H2​O ): The saturated portion of the lactam ring can undergo a retro-cleavage event, losing a neutral ketene molecule (-42 Da) to form m/z 140.0512 .

  • Fluorine Elimination (Loss of HF): The strong inductive effect of the 8-fluoro substituent, coupled with the energy provided by CID, leads to the characteristic neutral loss of hydrogen fluoride (-20 Da), yielding m/z 162.0555 .

Fragmentation M [M+H]+ m/z 182.0617 F1 [M+H - CO]+ m/z 154.0668 M->F1 -CO (-27.9949 Da) F2 [M+H - HF]+ m/z 162.0555 M->F2 -HF (-20.0062 Da) F3 [M+H - C2H2O]+ m/z 140.0512 M->F3 -Ketene (-42.0105 Da) F4 [M+H - CO - HF]+ m/z 134.0605 F1->F4 -HF (-20.0062 Da)

Caption: CID fragmentation pathways of protonated 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

PART 2: Technology Comparison (HRMS vs. LRMS)

When analyzing this quinolinone derivative, the choice between a Quadrupole Time-of-Flight (Q-TOF) and a Triple Quadrupole (QqQ) depends entirely on whether the goal is structural verification or absolute quantification .

Table 1: Analytical Performance Comparison
Performance MetricLC-ESI-Q-TOF (HRMS)LC-ESI-QqQ (LRMS)Tactical Advantage
Mass Accuracy < 5 ppm± 0.5 DaQ-TOF eliminates isobaric background interference.
Resolution (FWHM) > 30,000~ 0.7 Da (Unit)Q-TOF resolves co-eluting synthetic impurities.
Sensitivity (LOD) Picogram (pg) rangeFemtogram (fg) rangeQqQ is vastly superior for trace-level PK quantification.
Scan Speed 10-50 Hz> 500 MRMs/secQqQ allows for high-throughput multi-analyte screening.
Primary Utility Metabolite ID, Impurity ProfilingBioanalysis, Routine QA/QCContext-dependent.
Table 2: Exact vs. Nominal Mass Fragmentation Data

Data summarized for method transfer between discovery (HRMS) and development (LRMS) phases.

Fragment OriginNeutral LossExact Mass (Q-TOF m/z)Nominal Mass (QqQ m/z)MRM Transition (QqQ)
Precursor Ion None182.0617182.1N/A
Lactam -CO -27.9949 Da154.0668154.1182.1 → 154.1 (Quantifier)
Fluoro -HF -20.0062 Da162.0555162.1182.1 → 162.1 (Qualifier 1)
Lactam -Ketene -42.0105 Da140.0512140.1182.1 → 140.1 (Qualifier 2)

Application Insight: While the QqQ is ideal for monitoring the 182.1 → 154.1 transition during high-throughput screening, the Q-TOF is mandatory if you need to prove that the loss of 28 Da is exactly CO (-27.9949 Da) and not C2​H4​ (-28.0313 Da) from an unexpected side reaction.

PART 3: Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. By running a system suitability test (SST) using the parameters below, analysts can verify both column integrity and ionization efficiency prior to sample acquisition.

Step-by-Step LC-MS/MS Methodology

1. Sample Preparation (Protein Precipitation for Biofluids):

  • Aliquot 50 µL of plasma/serum containing the quinolinone analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

2. UHPLC Separation Parameters:

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min) → linear ramp to 95% B (0.5-3.5 min) → hold at 95% B (3.5-4.5 min) → re-equilibrate at 5% B (4.6-6.0 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Source Optimization (ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Energy (CE):

    • 15 eV for the 182.1 → 162.1 (-HF) transition.

    • 25 eV for the 182.1 → 154.1 (-CO) transition.

Workflow cluster_MS Platform Selection & Acquisition S1 1. Sample Preparation (Protein Precipitation & Centrifugation) S2 2. UHPLC Separation (C18 Column, 0.4 mL/min Gradient) S1->S2 S3 3. Electrospray Ionization (ESI+) (3.5 kV, 350°C Desolvation) S2->S3 QTOF Q-TOF (HRMS) Full Scan & Targeted MS/MS (Exact Mass Verification) S3->QTOF QQQ QqQ (LRMS) Multiple Reaction Monitoring (MRM) (High-Sensitivity Quantitation) S3->QQQ S4 4. Data Processing (EIC Extraction & Peak Integration) QTOF->S4 QQQ->S4

Caption: Standardized LC-MS/MS analytical workflow for quinolinone derivative characterization.

PART 4: References

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, ACS Publications.

  • Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. PubMed Central (PMC), National Institutes of Health.

  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. BenchChem Application Notes.

Comparative

Beyond the Chromophore: Validating the Purity of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Using LC-MS vs. HPLC-UV

For drug development professionals and analytical scientists, ensuring the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable mandate. 8-Fluoro-5-hydroxy-1,2,3,4-tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical scientists, ensuring the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable mandate. 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1388025-60-2) is a highly specialized, solid fluorinated scaffold frequently utilized in the synthesis of neuroactive agents and viral protease inhibitors[1].

Validating the purity of this compound presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often falls short when dealing with complex regioisomers or trace impurities that lack strong UV absorbance. To comply with the stringent ICH Q2(R2) guidelines for analytical procedure validation[2], laboratories are increasingly pivoting to Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide objectively compares LC-MS against HPLC-UV for the purity validation of this specific quinolinone derivative, providing causality-driven methodologies and supporting experimental data.

The Analytical Challenge: Why HPLC-UV Falls Short

The molecular architecture of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one ( C9​H8​FNO2​ , Exact Mass: 181.16) includes a fluorinated aromatic ring and a hydroxyl group. During its synthesis, closely related regioisomers (e.g., 6-fluoro or 7-hydroxy variants) can form.

The Causality of Co-elution: HPLC-UV relies on the π→π∗ and n→π∗ electron transitions of the quinolinone chromophore. Because regioisomers share nearly identical chromophores, they often exhibit identical UV absorption spectra and similar retention times. If an impurity co-elutes with the main peak, HPLC-UV will integrate them as a single entity, artificially inflating the purity score and risking downstream synthesis failures[3].

LC-MS bypasses this limitation by ionizing the molecules and separating them based on their mass-to-charge ratio (m/z). Even if two compounds co-elute chromatographically, the mass spectrometer can resolve them computationally using Extracted Ion Chromatograms (XIC), provided they have distinct fragmentation patterns or isotopic distributions[4].

Performance Comparison: LC-MS vs. HPLC-UV

The following table summarizes the quantitative performance metrics of both methodologies when applied to pharmaceutical intermediates like tetrahydroquinolin-2-one derivatives.

Performance MetricHPLC-UV (PDA Detector)LC-MS (ESI+ Triple Quadrupole)Mechanistic Causality
Detection Principle Light absorbance (210–254 nm)Mass-to-charge ratio (m/z)MS is independent of chromophore presence[3].
Limit of Detection (LOD) ~10–50 ng/mL~0.1–1.0 pg/mLESI+ ionization efficiency vastly exceeds Beer-Lambert law limits[5].
Specificity Low (High risk of co-elution)High (Mass & fragmentation resolution)MS resolves isobaric/co-eluting species computationally[4].
Linear Dynamic Range 103 to 104 104 to 105 Modern MS detectors offer wider dynamic ranges for trace analysis.
Structural Elucidation NoneMS/MS FragmentationCollision-Induced Dissociation (CID) identifies unknown degradants.

Workflow Visualization

To meet ICH Q2(R2) standards, the analytical workflow must integrate orthogonal detection methods to ensure no impurity goes undetected[2].

G cluster_detectors Orthogonal Detection A Sample Preparation 8-Fluoro-5-hydroxy-1,2,3,4- tetrahydroquinolin-2-one B UHPLC Separation (C18, Gradient Elution) A->B 1.0 µL Injection C HPLC-UV (PDA) Chromophore-Dependent High Co-elution Risk B->C Split Flow D LC-MS (ESI+) Mass-Dependent (m/z 182.17) High Specificity B->D Split Flow E ICH Q2(R2) Validation Accuracy, Precision, LOD/LOQ C->E UV Data D->E MS/MS Data F Final Purity Certification (>99.0% Target Achieved) E->F Validated Results

ICH Q2(R2) compliant LC-MS vs HPLC-UV cross-validation workflow for purity analysis.

Self-Validating LC-MS Experimental Protocol

A robust analytical method must be a self-validating system . This means the protocol incorporates internal feedback loops—such as System Suitability Testing (SST) and matrix blanks—ensuring that any deviation in instrument performance automatically flags the run before data is misreported.

Step 1: System Suitability Testing (SST)
  • Action: Inject a known standard mixture (e.g., 10 µg/mL of a generic quinolinone) six consecutive times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤1.0% ; Peak Tailing Factor ( Tf​ ) ≤1.5 .

  • Causality: This step proves the LC pumps are delivering a stable gradient and the MS source is fully equilibrated. Failing the SST prevents the automated sequence from injecting precious samples, acting as a fail-safe.

Step 2: Sample Preparation
  • Action: Accurately weigh 1.0 mg of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. Dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 100 ng/mL using Mobile Phase A.

  • Causality: Methanol is chosen to disrupt the strong intermolecular hydrogen bonding of the hydroxyl and amide groups, ensuring complete dissolution. Diluting the final sample in the highly aqueous Mobile Phase A prevents "solvent-induced peak broadening" (the sample solvent must be weaker than the mobile phase at the time of injection).

Step 3: Chromatographic Separation
  • Column: Sub-2 µm C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow rate: 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic tetrahydroquinoline core. Formic acid is critical here; it acts as an ion-pairing agent to sharpen the chromatographic peak and, more importantly, provides the abundant protons ( H+ ) required to drive efficient ionization in the MS source[4].

Step 4: Mass Spectrometry (ESI+ MRM Mode)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Target Precursor: Set the quadrupole to isolate m/z 182.17 (which corresponds to the [M+H]+ ion of the 181.16 Da compound).

  • Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions for the loss of H2​O ( m/z 164.16) and the loss of HF ( m/z 162.17).

  • Causality: By monitoring specific fragmentation transitions rather than performing a full-scan, the detector filters out background chemical noise. This targeted approach exponentially increases the signal-to-noise ratio, allowing for the detection of trace impurities down to the picogram level[5].

Step 5: Data Interpretation & ICH Q2(R2) Compliance
  • Action: Compare the Total Ion Chromatogram (TIC) against the UV chromatogram. Calculate the purity by determining the area percent of the target m/z peak relative to all detected peaks.

  • Causality: If the UV chromatogram shows a single peak (suggesting 100% purity), but the MS data reveals a co-eluting peak at m/z 198.17 (indicating an oxidized degradation product), the LC-MS has successfully prevented a false purity certification. This self-validating cross-check is the cornerstone of modern pharmaceutical quality control[3].

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzpg-7p8pi4Sx8pTevJI4MosStqhE5Yf4otZ0Zu0NtioiOgDnacXUgUSQ27mr3QHciLqqzWk3aki0NJETGwzugDzmJ8q8UKP8FueBynM4LFlb4D09tW6AsAhtfnu7ZsqSVqSBHTfV0r_qtCkrKZ9-Z3R7ux-41oXyXGRmXR5hHC9pKyUmdtsHPOoQ=]
  • 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one - MilliporeSigma Sigma-Aldrich / MilliporeSigma[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8mUJXGY4AXk9pXJdPAxBOniQRpuPq7WRBHxyMp5QAvjmvsAMHQjkCEgyM1ONwHWnXdKt_38Jj-q8wexm3lKcr2PRE-tYgP3FLP5sM-NYxBUl8jnb7-eEAHPTGN54zoFmpYUnjusv-SsRa5hviKEbSbLduUTH881Q8Rt4pbw8xy6KDnEw=]
  • A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods BenchChem[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9qe561xx93hJs3Wj5eEO2YgHJvS_AZU-f9hF1fLN6gTA2DAUjeW2-HEvGMk7JctI9kwSN4PbCBO9yJBJ2GPG0z8uSJFuLUsWGcRAUJJy-0wtUKcQPTKIfazlQellbvKOiozentnH5_3cZ_zQ0q_bRxjOjB6mDZFGr7_vn2ia-78e46t2hUTOM_FLgUA94khSpOgwio5YChSTJaiWZ6YN6j1jiW4_2RPmbtbUGKS_hmoo-nYQhwYFFx8DaSuH1wt-dYm6NgjES8QxgTOxtmifZOCoPOd97ylQtzwSp]
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities PubMed[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bXxp2dt4Rk5uxfCAsSiYI66-4jGTK5OR6flzlUWnw6dGcbNYy_mX2oj8HrwKxD6XhkVAy6tTxZUEo3bC1P-XrYNuXjfX18NDj0SAjfTfi1ktYM_9QBkROQv3TrzA07zMbRrz]
  • Highly Sensitive and Selective Cleaning Validation Using LC-MS Wiley Analytical Science[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmAKSqqtC6oQoiWkuVmP-LQOacIPzT_AjcOEgNJRmS1a16Uk36RHLGCOC_RhBJ5xvDa_Iw9rc_T5niSpW-K-5cs-4e5ZR1bXKwLhA9za81TQJaCcLv6je6KCYMXGC6Rr-ldyBjQHTZs3StjiKm_aP1W-43X54G4OtobSUl-kocRg2lAkr9BstMbfH19JoLthqiwYEdN_L_-PUDu5NCZ9PHz-hKGl8RWuaAKPV0sST1A==]

Sources

Validation

FTIR Reference Spectra Comparison Guide: 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

As drug development increasingly relies on highly functionalized heterocyclic building blocks, the structural verification of intermediates becomes a critical quality control step. 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocyclic building blocks, the structural verification of intermediates becomes a critical quality control step. 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS 1388025-60-2) is a specialized tetrahydroquinoline derivative featuring a cyclic amide (δ-lactam), a phenolic hydroxyl group, and an aryl fluoride.

For researchers and application scientists, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to confirm the presence and integrity of these functional groups. This guide objectively compares the FTIR spectral markers of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one against its structural alternatives, providing actionable experimental protocols and mechanistic insights into its vibrational modes.

Mechanistic Insights: Vibrational Causality in Functionalized Lactams

Understanding the FTIR spectrum of this compound requires analyzing the electronic and steric interplay between its functional groups. The molecule is not merely a sum of its parts; the proximity of substituents on the tetrahydroquinoline core directly influences bond force constants and, consequently, vibrational frequencies.

  • The δ-Lactam Core (C=O and N-H): In six-membered cyclic amides (δ-lactams) like 3,4-dihydroquinolin-2(1H)-one derivatives, the carbonyl (C=O) stretch typically appears between 1650 and 1680 cm⁻¹[1]. The conjugation of the nitrogen lone pair with the carbonyl carbon reduces the C=O double bond character, shifting the absorption to a lower wavenumber compared to isolated ketones.

  • Aryl Fluoride Inductive Effects (C-F): The highly electronegative fluorine atom at the C8 position exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This manifests as a highly intense C-F stretching band in the 1100–1250 cm⁻¹ region. Furthermore, this electron withdrawal slightly deshields the adjacent N-H proton, subtly shifting the N-H stretching frequency.

  • Phenolic Hydroxyl Hydrogen Bonding (O-H): The hydroxyl group at the C5 position acts as both a hydrogen bond donor and acceptor. In a solid-state FTIR analysis (e.g., ATR or KBr pellet), extensive intermolecular hydrogen bonding weakens the O-H bond, causing the stretching vibration to broaden significantly and shift downward to the 3200–3400 cm⁻¹ range.

FunctionalMapping Target 8-Fluoro-5-hydroxy- THQ-2-one OH Phenolic O-H 3200-3400 cm⁻¹ (Broad, H-Bonded) Target->OH C5 Position NH Lactam N-H ~3150-3250 cm⁻¹ (Sharp/Overlapping) Target->NH N1 Position CO Lactam C=O 1650-1680 cm⁻¹ (Conjugated) Target->CO C2 Position CF Aryl C-F 1100-1250 cm⁻¹ (Strong, Sharp) Target->CF C8 Position

Caption: Mapping of specific functional groups to their expected FTIR vibrational frequencies.

Comparative FTIR Spectral Analysis

To establish the specificity of the FTIR technique for 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, we must compare its spectral profile against closely related structural analogs. This comparative matrix allows analysts to quickly identify missing or substituted functional groups during synthetic validation.

Alternatives for Comparison:

  • 3,4-dihydroquinolin-2(1H)-one (Hydrocarbostyril): The unfunctionalized base scaffold[2].

  • 5-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one: Lacks the C8 fluorine atom.

  • 8-Fluoro-1,2,3,4-tetrahydroquinolin-2-one: Lacks the C5 hydroxyl group.

Table 1: Quantitative Comparison of Expected FTIR Absorption Bands (cm⁻¹)
Functional Group / Mode8-Fluoro-5-hydroxy-THQ-2-oneHydrocarbostyril (Base)5-Hydroxy-THQ-2-one8-Fluoro-THQ-2-one
O-H Stretch (Phenolic) 3200 – 3400 (Broad)Absent3200 – 3400 (Broad)Absent
N-H Stretch (Lactam) ~3150 – 3250~3200~3150 – 3250~3180 – 3250
C=O Stretch (Lactam) 1650 – 16801670[2]1660 – 16801660 – 1680
Aromatic C=C Stretch 1580 – 161015951585 – 16101590 – 1615
C-F Stretch (Aryl) 1100 – 1250 (Strong)AbsentAbsent1100 – 1250 (Strong)
Aliphatic C-H (C3, C4) 2850 – 2950 (Weak)2850 – 29502850 – 29502850 – 2950

Key Differentiators:

  • The presence of the C-F stretch (1100–1250 cm⁻¹) immediately distinguishes the target compound from the unfluorinated 5-hydroxy analog[3].

  • The broad O-H stretch (3200–3400 cm⁻¹) differentiates it from the 8-fluoro-only analog. In the target compound, the O-H band will likely overlap with the sharper N-H stretch, creating a complex, broad absorption envelope above 3000 cm⁻¹.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing solid pharmaceutical intermediates like 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, as it requires no sample preparation (unlike KBr pelleting) and prevents moisture-induced spectral artifacts.

The following protocol is designed as a self-validating system. Step 2 (Background) and Step 4 (Pressure Validation) ensure that the resulting data is free from environmental noise and optical contact errors.

Step-by-Step Methodology
  • System Initialization & Cleaning:

    • Power on the FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal. Allow the IR source to stabilize for 30 minutes.

    • Clean the ATR crystal and the pressure anvil using a lint-free wipe moistened with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition (Validation Step 1):

    • With the anvil raised and the crystal exposed to ambient air, collect a background spectrum (Resolution: 4 cm⁻¹, Scans: 32 to 128, Range: 4000–400 cm⁻¹).

    • Causality Check: Ensure the background spectrum shows normal atmospheric water vapor (3500-3900 cm⁻¹) and CO₂ (2300-2400 cm⁻¹) bands. A flat background indicates a contaminated crystal.

  • Sample Loading:

    • Transfer approximately 2–5 mg of solid 8-fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one directly onto the center of the ATR crystal. Ensure the crystal is completely covered.

  • Pressure Application (Validation Step 2):

    • Lower the pressure anvil onto the sample. Apply pressure until the software's force gauge indicates optimal contact (typically ~80-100 gauge units, depending on the instrument).

    • Causality Check: Inadequate pressure will result in low signal-to-noise ratios and artificially weak peaks, especially in the high-frequency region (O-H and N-H stretches).

  • Spectral Acquisition & Processing:

    • Scan the sample using the exact parameters used for the background.

    • Apply an ATR Correction algorithm in the processing software. Why? ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes relative peak intensities to match traditional transmission spectra.

    • Perform an automatic baseline correction to account for any baseline drift caused by particle scattering.

ATRWorkflow Prep 1. Crystal Preparation (Isopropanol Wash) Bkg 2. Background Scan (Validates Clean Optics) Prep->Bkg Sample 3. Sample Loading (2-5 mg Solid) Bkg->Sample Acq 4. Spectral Acquisition (Optimal Anvil Pressure) Sample->Acq Process 5. Data Processing (ATR & Baseline Correction) Acq->Process

Caption: Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition.

Conclusion

For the structural confirmation of 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, FTIR spectroscopy provides unambiguous markers. The simultaneous presence of a conjugated lactam carbonyl (~1650-1680 cm⁻¹), a broad hydrogen-bonded phenolic hydroxyl (3200-3400 cm⁻¹), and a strong aryl C-F stretch (1100-1250 cm⁻¹) creates a unique spectral fingerprint. By comparing these markers against unfluorinated or unhydroxylated analogs, researchers can confidently verify the success of selective functionalization reactions in drug discovery pipelines.

References

  • PubChem. "Hydrocarbostyril | C9H9NO | CID 64796". nih.gov. Available at:[Link]

  • ACS Publications. "Development and Characterization of Electrodes for Surface-Specific Attenuated Total Reflection Two-Dimensional Infrared Spectroelectrochemistry". acs.org. Available at: [Link]

  • AIP Publishing. "Vibrational solvatochromism and electrochromism. II. Multipole analysis". aip.org. Available at: [Link]

Sources

Comparative

Fluorinated vs. Non-Fluorinated Tetrahydroquinolin-2-one Derivatives: A Comparative Guide to BET Inhibition and Metabolic Stability

Executive Summary Tetrahydroquinolin-2-one (THQ-2-one) derivatives have emerged as privileged scaffolds in modern drug discovery, most notably as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinolin-2-one (THQ-2-one) derivatives have emerged as privileged scaffolds in modern drug discovery, most notably as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins act as epigenetic readers, and their inhibition is a validated strategy for downregulating oncogenes like MYC in various malignancies.

As a Senior Application Scientist, the decision to advance a lead compound often hinges on balancing target affinity with pharmacokinetic viability. This guide objectively compares non-fluorinated THQ-2-one scaffolds with their fluorinated counterparts, analyzing how strategic fluorine incorporation alters electronic landscapes, drives bromodomain-2 (BD2) selectivity, and fortifies the molecule against oxidative metabolism.

Mechanistic Causality: The Pharmacological Impact of Fluorination

The decision to fluorinate a THQ-2-one core is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacological bottlenecks.

A. Metabolic Shielding via Electronic Perturbation

Cytochrome P450 (CYP) enzymes—the primary drivers of hepatic clearance—typically oxidize electron-rich aromatic rings or aliphatic C-H bonds via an electrophilic oxo-iron species. Replacing a hydrogen atom with fluorine at metabolic hotspots (e.g., the C6 or C7 position of the THQ ring) exerts a strong σ-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, rendering the ring significantly less susceptible to electrophilic attack and thereby extending the drug's half-life 1.

B. Target Engagement & BD2 Selectivity

BET proteins (BRD2, BRD3, BRD4) contain two highly conserved bromodomains (BD1 and BD2). While pan-BET inhibitors often suffer from dose-limiting toxicities, targeting BD2 selectively has shown promise in maintaining anti-tumor efficacy with a wider therapeutic window. Fluorination of the THQ-2-one core can induce conformational restriction and participate in multipolar interactions (halogen bonding) within the hydrophobic acetyl-lysine binding pocket. This precise steric and electronic tuning has been instrumental in driving >50-fold selectivity for BD2 over BD1 2.

Comparative Performance Data

The following table synthesizes representative in vitro data comparing a baseline non-fluorinated THQ-2-one BET inhibitor with its optimized fluorinated analog 3.

ParameterNon-Fluorinated THQ-2-oneFluorinated THQ-2-one (C6-Fluoro)Causality / Scientific Rationale
BRD4 BD2 IC₅₀ (nM) 14518Fluorine acts as a hydrogen bond acceptor/halogen bond donor, optimizing fit in the BD2 pocket.
BRD4 BD1 IC₅₀ (nM) 2101,150Steric clash and altered solvation penalty in the slightly more constrained BD1 pocket drives selectivity.
Selectivity (BD2/BD1) ~1.4x>60xCrucial for minimizing off-target epigenetic silencing and reducing clinical toxicity.
HLM Intrinsic Clearance 85 µL/min/mg22 µL/min/mgσ-withdrawing effect of fluorine lowers HOMO energy, resisting CYP450-mediated aromatic hydroxylation.
LogD (pH 7.4) 2.12.6Increased lipophilicity enhances cellular permeability without violating Lipinski's parameters.

Pharmacological Signaling & Workflow Visualizations

BET_Pathway THQ Fluorinated THQ-2-one (BET Inhibitor) BRD4 BRD4 (BD2 Domain) THQ->BRD4 Competitive Binding Chromatin Acetylated Histones (Chromatin) BRD4->Chromatin Blocked Interaction MYC MYC Oncogene Transcription Chromatin->MYC Downregulation Proliferation Tumor Cell Proliferation MYC->Proliferation Arrested

Figure 1: Mechanism of action for fluorinated THQ-2-one derivatives in BET bromodomain inhibition.

Microsomal_Assay Start Test Compound (1 µM final) Microsomes Human Liver Microsomes (0.5 mg/mL) Start->Microsomes NADPH NADPH Regenerating System (Initiator) Microsomes->NADPH Pre-warm 5 min Incubation Incubation (37°C) Timepoints: 0, 15, 30, 60 min NADPH->Incubation Quench Quench with Cold Acetonitrile (+ Internal Standard) Incubation->Quench Aliquot extraction LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Quench->LCMS Protein precipitation

Figure 2: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or experimental artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) for BD2 Binding Affinity

Causality for Choice: Small molecules (especially rigid heterocycles like THQ-2-ones) often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. By utilizing a TR-FRET approach with a europium chelate donor, we introduce a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived compound auto-fluorescence to decay, ensuring the measured signal is exclusively the result of competitive displacement of the acetylated probe.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged BRD4-BD2 protein, 20 nM biotinylated acetyl-histone H4 peptide, 2 nM Europium-labeled anti-GST antibody (donor), and 10 nM Streptavidin-APC (acceptor) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5% CHAPS).

  • Compound Titration: Dispense THQ-2-one derivatives (fluorinated vs. non-fluorinated) in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well low-volume plate using an acoustic dispenser to eliminate tip-based carryover.

  • Incubation: Add 10 µL of the master mix to the compounds. Seal and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 500 µs).

  • Validation Check: Calculate the 665/615 nm emission ratio. A known pan-BET inhibitor (e.g., JQ1) must be included as a positive control to validate the dynamic range of the assay.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality for Choice: To isolate CYP-mediated metabolism from general chemical instability, this protocol employs a self-validating dual-arm design. The inclusion of a parallel minus-NADPH (-NADPH) control arm ensures that any observed parent compound depletion is strictly enzymatic and dependent on the CYP catalytic cycle, rather than non-specific hydrolysis or thermal degradation.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the THQ-2-one test compounds to the microsome suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Pre-incubation: Aliquot the mixture into two arms (+NADPH and -NADPH). Pre-warm both arms at 37°C for 5 minutes.

  • Initiation: Initiate the reaction in the +NADPH arm by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of buffer to the -NADPH arm.

  • Time-Course Sampling & Quenching: At exactly 0, 15, 30, and 60 minutes, remove 50 µL aliquots from both arms and immediately crash them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at precise timepoints.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint​ ) based on the terminal elimination rate constant ( k ).

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: The Discovery of I-BET726 (GSK1324726A)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
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